Icotrokinra
Description
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Properties
CAS No. |
2763602-16-8 |
|---|---|
Molecular Formula |
C90H120N20O22S2 |
Molecular Weight |
1898.2 g/mol |
IUPAC Name |
(4S)-4-[[4-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-acetamido-7-(4-acetamidobutyl)-16-(2-amino-2-oxoethyl)-13-[(1R)-1-hydroxyethyl]-3,3,20,20-tetramethyl-10-[(7-methyl-1H-indol-3-yl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-[4-(2-aminoethoxy)phenyl]propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]oxane-4-carbonyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)-methylamino]-1-oxo-3-pyridin-3-ylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C90H120N20O22S2/c1-48-16-14-20-59-57(46-97-72(48)59)42-64-79(122)99-60(21-12-13-34-96-50(3)112)77(120)108-75(89(7,8)134-133-88(5,6)74(98-51(4)113)84(127)104-66(44-69(93)115)81(124)107-73(49(2)111)83(126)102-64)85(128)103-62(39-52-23-26-58(27-24-52)132-37-32-91)78(121)100-63(40-53-22-25-55-18-10-11-19-56(55)38-53)82(125)109-90(30-35-131-36-31-90)87(130)106-61(28-29-71(117)118)76(119)101-65(43-68(92)114)80(123)105-67(41-54-17-15-33-95-45-54)86(129)110(9)47-70(94)116/h10-11,14-20,22-27,33,38,45-46,49,60-67,73-75,97,111H,12-13,21,28-32,34-37,39-44,47,91H2,1-9H3,(H2,92,114)(H2,93,115)(H2,94,116)(H,96,112)(H,98,113)(H,99,122)(H,100,121)(H,101,119)(H,102,126)(H,103,128)(H,104,127)(H,105,123)(H,106,130)(H,107,124)(H,108,120)(H,109,125)(H,117,118)/t49-,60+,61+,62+,63+,64+,65+,66+,67+,73+,74-,75-/m1/s1 |
InChI Key |
IVFNYXYPMJQSGF-QMRCQSNESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Icotrokinra: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotrokinra (formerly JNJ-77242113 and PN-235) is an investigational, orally administered, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor. This novel therapeutic agent is under development for the treatment of several autoimmune and inflammatory disorders. By inhibiting the IL-23 signaling pathway, this compound aims to modulate the downstream inflammatory cascade, primarily driven by T helper 17 (Th17) cells, which are pivotal in the pathogenesis of conditions such as plaque psoriasis and ulcerative colitis. This technical guide provides a comprehensive overview of the current data on this compound's therapeutic applications, supported by quantitative clinical trial results and detailed experimental methodologies.
Mechanism of Action: Targeting the IL-23 Signaling Pathway
This compound is a macrocyclic peptide that exhibits high affinity and selective binding to the human IL-23 receptor, with a dissociation constant (K D ) of 7.1 pM. This binding competitively inhibits the interaction of IL-23 with its receptor, thereby blocking the subsequent intracellular signaling cascade. A key step in this pathway is the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This compound has been shown to potently inhibit IL-23-induced STAT3 phosphorylation in peripheral blood mononuclear cells with a half-maximal inhibitory concentration (IC 50 ) of 5.6 pM. The disruption of this signaling pathway ultimately leads to a reduction in the production of pro-inflammatory cytokines, such as IL-17 and IL-22, by Th17 cells.
Caption: IL-23 Signaling Pathway and this compound's Point of Intervention.
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been evaluated in a comprehensive clinical development program, known as ICONIC, for plaque psoriasis and the ANTHEM-UC study for ulcerative colitis. The following tables summarize the key quantitative outcomes from these pivotal trials.
Plaque Psoriasis
Table 1: Efficacy of this compound in Moderate-to-Severe Plaque Psoriasis (ICONIC-LEAD Study) [1][2]
| Outcome Measure | This compound (N=456) | Placebo (N=228) | p-value |
| Week 16 | |||
| IGA score of 0/1 (%) | 65 | 8 | <0.001 |
| PASI 90 Response (%) | 50 | 4 | <0.001 |
| Week 24 | |||
| IGA score of 0/1 (%) | 74 | N/A | N/A |
| PASI 90 Response (%) | 65 | N/A | N/A |
| IGA score of 0 (Completely Clear Skin) (%) | 46 | N/A | N/A |
| PASI 100 Response (%) | 40 | N/A | N/A |
IGA: Investigator's Global Assessment; PASI: Psoriasis Area and Severity Index. IGA score of 0/1 indicates clear or almost clear skin. PASI 90/100 represents a 90% or 100% improvement from baseline.
Table 2: Efficacy of this compound in Plaque Psoriasis with High-Impact Site Involvement (ICONIC-TOTAL Study)
| Outcome Measure (Week 52) | This compound |
| Overall IGA score of 0/1 (%) | 67 |
| Overall IGA score of 0 (%) | 44 |
| Scalp-specific IGA of 0/1 (%) | 72 |
| Genital-specific PGA of 0/1 (%) | 85 |
| Hand and/or Foot PGA of 0/1 (%) | 62 |
PGA: Physician's Global Assessment.
Ulcerative Colitis
Table 3: Efficacy of this compound in Moderately to Severely Active Ulcerative Colitis (ANTHEM-UC Study) [3]
| Outcome Measure (Week 12) | This compound (Highest Dose) | Placebo | p-value |
| Clinical Response (%) | 63.5 | 27 | <0.001 |
| Clinical Remission (%) | 30.2 | 11.1 | <0.01 |
Experimental Protocols
In Vitro Assays
1. IL-23 Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity (K D ) of this compound to the human IL-23 receptor.
-
Methodology: A surface plasmon resonance (SPR) assay is employed.
-
Recombinant human IL-23 receptor protein is immobilized on a sensor chip.
-
Varying concentrations of this compound are flowed over the chip's surface.
-
The association and dissociation rates of this compound to the receptor are measured in real-time.
-
The equilibrium dissociation constant (K D ) is calculated from the kinetic data.
-
Caption: Workflow for IL-23 Receptor Binding Affinity Assay.
2. IL-23-Induced STAT3 Phosphorylation Inhibition Assay
-
Objective: To measure the half-maximal inhibitory concentration (IC 50 ) of this compound on IL-23-induced STAT3 phosphorylation.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
The PBMCs are pre-incubated with a range of concentrations of this compound.
-
Recombinant human IL-23 is added to the cells to stimulate the signaling pathway.
-
Following stimulation, the cells are fixed and permeabilized.
-
The cells are then stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).
-
The levels of pSTAT3 are quantified using flow cytometry.
-
The IC 50 value is determined by plotting the percentage of inhibition of pSTAT3 against the log concentration of this compound.
-
Caption: Workflow for pSTAT3 Phosphorylation Inhibition Assay.
Clinical Trial Protocols
1. ICONIC-LEAD Study (Plaque Psoriasis) [4]
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.
-
Participant Population: Adults and adolescents (≥12 years of age) with moderate-to-severe plaque psoriasis, defined by a Psoriasis Area and Severity Index (PASI) score ≥12, an Investigator's Global Assessment (IGA) score ≥3, and body surface area (BSA) involvement ≥10%.
-
Intervention:
-
This compound administered orally once daily.
-
Placebo administered orally once daily.
-
At week 16, patients in the placebo group were crossed over to receive this compound.
-
-
Primary Endpoints:
-
Proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline at week 16.
-
Proportion of patients achieving at least a 90% improvement in their PASI score (PASI 90) from baseline at week 16.
-
-
Secondary Endpoints: Included assessments of efficacy at later time points (e.g., week 24 and 52), patient-reported outcomes, and safety.
2. ANTHEM-UC Study (Ulcerative Colitis) [5]
-
Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.
-
Participant Population: Adult patients with moderately to severely active ulcerative colitis who had an inadequate response, loss of response, or intolerance to conventional or biologic therapies.
-
Intervention:
-
Multiple oral dose cohorts of this compound administered once daily.
-
Placebo administered orally once daily.
-
-
Primary Endpoint: Clinical response at week 12, defined as a decrease from baseline in the modified Mayo score by ≥30% and ≥2 points, with either a decrease in the rectal bleeding subscore of ≥1 point or a rectal bleeding subscore of 0 or 1.
-
Secondary Endpoints: Included clinical remission, endoscopic improvement, and symptomatic remission at week 12.
Caption: Logical Flow of a Randomized Controlled Clinical Trial.
Conclusion
This compound represents a promising advancement in the oral treatment of IL-23-mediated inflammatory diseases. Its targeted mechanism of action, coupled with compelling efficacy and a favorable safety profile demonstrated in clinical trials for plaque psoriasis and ulcerative colitis, positions it as a significant potential therapeutic option. The data presented in this technical guide underscore the scientific rationale and clinical evidence supporting the continued development of this compound for a range of autoimmune and inflammatory conditions. Further research and ongoing clinical trials will continue to delineate its full therapeutic potential and long-term safety profile.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Phase 3 Data: “Game-changing” Oral IL-23 Blocker Shows Efficacy and Safety in PsO - The Dermatology Digest [thedermdigest.com]
- 3. This compound – Overview of the ICONIC-ADVANCE Program [jnjmedicalconnect.com]
- 4. This compound – Overview of the ICONIC-LEAD Clinical Trial [jnjmedicalconnect.com]
- 5. This compound – Treatment of Ulcerative Colitis (ANTHEM-UC) [jnjmedicalconnect.com]
Icotrokinra: A Technical Guide to a Novel Oral IL-23 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotrokinra (formerly JNJ-77242113 or PN-235) is a first-in-class, orally available, macrocyclic peptide that acts as a selective antagonist of the interleukin-23 (IL-23) receptor.[1][2] It is under investigation for the treatment of various autoimmune and inflammatory disorders, including plaque psoriasis, psoriatic arthritis, and inflammatory bowel disease.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a cyclic peptide composed of 13 amino acids, including both natural and non-canonical residues, with a disulfide bond forming its macrocyclic structure.[5] This structural feature contributes to its stability and oral bioavailability.[6][7]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉₀H₁₂₀N₂₀O₂₂S₂ | MedChemExpress |
| Molecular Weight | 1898.17 g/mol | MedChemExpress |
| CAS Number | 2763602-16-8 | MedChemExpress |
| Amino Acid Sequence | Ac-cyclo[Pen-Asn-Thr-7MeTrp-Lys(Ac)-Pen]-Phe(2ae)-2Nal-ThpGlyGlu-Asn-3Pal-Sar-NH₂ | ResearchGate |
| Appearance | White to off-white solid | MedChemExpress |
| Oral Bioavailability (animal models) | 0.1–0.3% | [3][7][8] |
| Plasma Protein Binding (human) | ~50% | [3][7][8] |
| Metabolic Stability | High stability in plasma, gastrointestinal matrices, and hepatocytes across species. | [3][7][8] |
| Drug-Drug Interaction Potential | Low; not a substrate or inhibitor of common drug transporters or cytochrome P450 enzymes. | [3][7][8][9] |
Mechanism of Action
This compound selectively targets the IL-23 receptor (IL-23R), a key component of the IL-23/IL-17 inflammatory axis.[9] By binding to the IL-23R with high affinity, this compound effectively blocks the binding of IL-23 and inhibits downstream signaling pathways.[2][10] This disruption prevents the expansion and activation of Th17 cells, which are crucial mediators of chronic inflammation through their production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[7][11]
Signaling Pathway
The binding of IL-23 to its receptor normally triggers the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[12] this compound's blockade of the IL-23R prevents this initial step, thereby inhibiting the entire downstream signaling cascade.
Pharmacodynamics
This compound has demonstrated potent and selective inhibition of the IL-23 pathway in both in vitro and in vivo models.
Table 2: In Vitro and In Vivo Pharmacodynamic Properties of this compound
| Parameter | Value | Model/System | Reference(s) |
| Binding Affinity (KD) | 7.1 pM | Human IL-23 Receptor | [12] |
| IC₅₀ (IL-23-induced STAT3 phosphorylation) | 5.6 pM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [12] |
| IC₅₀ (IL-23-induced IFN-γ production) | 18.4 pM | Natural Killer (NK) cells | Selleck Chemicals |
| In Vivo Efficacy | Attenuated inflammation | Rat TNBS-induced colitis model | [11] |
| In Vivo Efficacy | Inhibition of skin thickening and pro-inflammatory cytokine expression | IL-23-induced rat skin inflammation model | [11] |
Key Experimental Protocols
In Vitro Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Methodology: The permeability of this compound is evaluated using Caco-2 cell monolayers, a well-established in vitro model that mimics the human intestinal epithelium.[9] Caco-2 cells are seeded on permeable supports and allowed to differentiate into a polarized monolayer. This compound is then added to the apical side, and its transport to the basolateral side is measured over time using a suitable analytical method, such as LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
IL-23 Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity of this compound to the human IL-23 receptor.
-
Methodology: A surface plasmon resonance (SPR) or similar biophysical assay is employed.[12] Recombinant human IL-23 receptor protein is immobilized on a sensor chip. Various concentrations of this compound are then passed over the chip, and the association and dissociation rates are monitored in real-time. The equilibrium dissociation constant (KD) is calculated from these kinetic parameters, providing a quantitative measure of binding affinity.[12]
IL-23-Induced STAT3 Phosphorylation Inhibition Assay
-
Objective: To measure the functional inhibition of IL-23 signaling by this compound.
-
Methodology: Human PBMCs are isolated and pre-incubated with a range of this compound concentrations.[12] The cells are then stimulated with recombinant human IL-23 to induce STAT3 phosphorylation. Following stimulation, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3). The levels of pSTAT3 are quantified using flow cytometry. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the this compound concentration.[12]
In Vivo Model: TNBS-Induced Colitis in Rats
-
Objective: To evaluate the anti-inflammatory efficacy of this compound in a model of inflammatory bowel disease.
-
Methodology: Colitis is induced in rats via intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).[12] Following induction, rats are treated with oral doses of this compound or a vehicle control. Disease activity is monitored by assessing parameters such as body weight loss, stool consistency, and colon histology. At the end of the study, colon tissue is collected for macroscopic and microscopic scoring of inflammation and for measuring the expression of pro-inflammatory cytokines.
Clinical Development
This compound is being evaluated in a comprehensive clinical development program, known as the ICONIC program, for moderate-to-severe plaque psoriasis, psoriatic arthritis, and ulcerative colitis.[6][10][13]
Phase 3 Plaque Psoriasis Trial (ICONIC-LEAD)
-
Objective: To assess the efficacy and safety of this compound compared to placebo in adults and adolescents with moderate-to-severe plaque psoriasis.[6][13]
-
Methodology: This is a randomized, double-blind, placebo-controlled trial.[14] Participants are randomized to receive a once-daily oral dose of this compound or a placebo. The co-primary endpoints are the proportion of participants achieving a Psoriasis Area and Severity Index (PASI) 90 response (a 90% improvement from baseline) and an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) at week 16.[6][13][15]
Conclusion
This compound is a promising oral therapeutic candidate that selectively targets the IL-23 receptor, a clinically validated target for the treatment of various immune-mediated inflammatory diseases. Its unique macrocyclic peptide structure confers stability and allows for oral administration, a significant advantage over current biologic therapies that require injection. The potent and selective inhibition of the IL-23 signaling pathway, demonstrated in both preclinical and clinical studies, highlights its potential to become a valuable treatment option for patients with psoriasis, psoriatic arthritis, and inflammatory bowel disease. Further clinical development will continue to elucidate its full therapeutic potential and safety profile.
References
- 1. J&J reports new data from trial of this compound for plaque psoriasis [clinicaltrialsarena.com]
- 2. Johnson & Johnson seeks first this compound U.S. FDA approval aiming to revolutionize treatment paradigm for adults and adolescents with plaque psoriasis [jnj.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound data in ulcerative colitis show potential for a standout combination of therapeutic benefit and a favorable safety profile in once-daily pill [jnj.com]
- 5. This compound delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]
- 6. This compound Phase III Psoriasis Data – Medthority [medthority.com]
- 7. Translational Pharmacokinetics of this compound, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdnewsline.com [mdnewsline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. This compound Clinical Study Results Demonstrate Its Potential to Shift Treatment Paradigm and Set a New Standard for Treatment in Plaque Psoriasis - BioSpace [biospace.com]
- 14. This compound results show potential to set a new standard of treatment in plaque psoriasis - BioSpace [biospace.com]
- 15. J&J reports subgroup analysis from trial of this compound [clinicaltrialsarena.com]
Icotrokinra: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Icotrokinra (formerly JNJ-77242113) is a first-in-class, orally administered, targeted peptide antagonist of the interleukin-23 receptor (IL-23R). This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of icrotrokinra, intended for researchers, scientists, and drug development professionals. By selectively blocking the IL-23 signaling pathway, icrotrokinra has demonstrated significant therapeutic potential in various immune-mediated inflammatory diseases, most notably plaque psoriasis. This document summarizes key data from non-clinical and clinical studies, details experimental methodologies, and visualizes critical pathways and workflows.
Introduction
The IL-23/IL-17 axis is a cornerstone of the pathophysiology of several autoimmune diseases. This compound, a macrocyclic peptide, offers a novel oral therapeutic modality in a landscape dominated by injectable monoclonal antibodies. Its high affinity and selective binding to the IL-23R effectively inhibits downstream signaling, leading to a reduction in pro-inflammatory cytokines.[1] This guide will explore the absorption, distribution, metabolism, and excretion (ADME) properties of icrotrokinra, as well as its potent and selective pharmacodynamic effects.
Pharmacodynamics
Mechanism of Action
This compound is a potent and selective antagonist of the human IL-23R.[1] It binds with high affinity to the IL-23R, sterically hindering the binding of IL-23 and thereby blocking the initiation of the downstream signaling cascade.[1] This targeted inhibition prevents the phosphorylation of Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2), and subsequently, the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[2][3][4][5] The inhibition of pSTAT3 translocation to the nucleus prevents the transcription of genes encoding pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are key drivers of inflammation in diseases like psoriasis.[2]
In Vitro Potency and Selectivity
This compound demonstrates picomolar binding affinity to the IL-23R and potently inhibits IL-23-induced signaling in various cell-based assays.
| Parameter | Value | Cell/System | Source |
| Binding Affinity (KD) | 7.1 pM | IL-23 Receptor | [1] |
| IC50 (IL-23 Signaling) | 5.6 pM | Human Cells | [1] |
| IC50 (IFNγ Production) | 18.4 pM | NK Cells | [1] |
| IC50 (IFNγ Production) | 11 pM | Whole Blood | [1] |
Clinical Pharmacodynamics
Clinical studies in patients with moderate-to-severe plaque psoriasis have shown that icrotrokinra leads to a significant and dose-dependent reduction in systemic and skin biomarkers of inflammation.
Serum Biomarkers:
-
Significant reductions in serum IL-17A, IL-17F, IL-19, IL-22, and beta-defensin 2 (BD-2) levels were observed as early as Week 4, with levels approaching those of healthy controls by Week 16.[6]
Skin Transcriptomics:
-
At Week 24, icrotrokinra significantly reduced the expression of psoriasis-related genes in lesional skin, including IL-17A, IL-17F, IL-22, IL-19, IL-23A, and DEFB4A, to levels nearing those in non-lesional skin.[6]
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound exhibits an ADME profile consistent with that of a small peptide.[4][7]
| ADME Parameter | Finding | Species | Source |
| Oral Bioavailability | 0.1-0.3% | Animals | [5][7] |
| Permeability | Low, non-saturable | In vitro (LLC-PK1 cells) | [8] |
| Plasma Protein Binding | ~50% | Human | [4][7] |
| Distribution | Freely distributes to tissues, including skin, joints, and gastrointestinal tissues. | Animals | [4][7] |
| Metabolism | Unchanged icrotrokinra is the main circulating component; low levels of metabolites. | Human | [4][5][7] |
| Elimination | Primarily fecal excretion of unabsorbed drug. | Rats and Monkeys | [7] |
| Drug-Drug Interactions | Not a substrate or inhibitor of prototypical drug transporters or cytochrome P450 enzymes. | In vitro | [3][4][5][7] |
Clinical Pharmacokinetics
Phase 1 studies in healthy volunteers demonstrated that icrotrokinra has dose-proportional pharmacokinetics.[3][4][5][7]
| PK Parameter (Single Ascending Dose, 25-1000 mg) | Value | Population | Source |
| Tmax (median) | 1.5 - 4.0 hours | Healthy Volunteers | [9] |
| t1/2 (mean) | 9 - 12 hours | Healthy Volunteers | [9] |
| PK Parameter (Multiple Ascending Dose) | Day 1 | Day 10 | Population | Source |
| Tmax (median) | 1.5 - 5.0 hours | 1.0 - 6.0 hours | Healthy Volunteers | [9] |
Experimental Protocols
Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10][11]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[11]
-
Permeability Assessment:
-
The transport buffer is added to both the apical (A) and basolateral (B) chambers.
-
This compound is added to the donor chamber (either A for A→B transport or B for B→A transport).
-
Samples are collected from the receiver chamber at various time points.
-
The concentration of icrotrokinra in the samples is quantified using LC-MS/MS.[11]
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined to assess the potential for active efflux.[11]
pSTAT3 Flow Cytometry Assay
This assay quantifies the inhibition of IL-23-induced STAT3 phosphorylation.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.[12]
-
Drug Incubation: PBMCs are pre-incubated with varying concentrations of icrotrokinra.
-
Cytokine Stimulation: The cells are then stimulated with recombinant human IL-23 to induce STAT3 phosphorylation.[12]
-
Fixation and Permeabilization: Cells are fixed to preserve the phosphorylation state and then permeabilized to allow for intracellular antibody staining.[12]
-
Staining: The cells are stained with a fluorochrome-conjugated antibody specific for phosphorylated STAT3 (pSTAT3).[12]
-
Flow Cytometry Analysis: The mean fluorescence intensity (MFI) of the pSTAT3 signal is quantified using a flow cytometer.
-
Data Analysis: The dose-dependent inhibition of pSTAT3 by icrotrokinra is determined, and the IC50 value is calculated.[12]
Clinical Efficacy and Safety
The Phase 3 ICONIC-LEAD and ICONIC-TOTAL clinical trials have demonstrated the efficacy and favorable safety profile of icrotrokinra in patients with moderate-to-severe plaque psoriasis.[13][14][15][16][17]
| Efficacy Endpoint (ICONIC-LEAD, Week 16) | This compound | Placebo | Source |
| IGA 0/1 (clear or almost clear) | 65% | 8% | [16] |
| PASI 90 | 50% | 4% | [16] |
In the ICONIC-TOTAL study, icrotrokinra showed durable efficacy through 52 weeks, including in difficult-to-treat areas like the scalp and genitals.[14] The safety profile of icrotrokinra was comparable to placebo in these studies.[14][16]
Conclusion
This compound is a promising oral therapeutic agent that selectively targets the IL-23 pathway. Its pharmacokinetic profile supports once-daily oral dosing, and its potent pharmacodynamic effects translate into significant clinical efficacy in plaque psoriasis. The data summarized in this guide highlight the robust scientific foundation for the continued development of icrotrokinra as a novel treatment for immune-mediated inflammatory diseases.
References
- 1. The Oral Bioavailability of Peptides and Related Drugs | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Re-Assessing PK/PD Issues for Oral Protein and Peptide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Restricted [jnjmedicalconnect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound Results Show 75% of Adolescents with Plaque Psoriasis Achieved Completely Clear Skin and Demonstrate Favorable Safety Profile with a Once Daily Pill - BioSpace [biospace.com]
- 14. dermatologytimes.com [dermatologytimes.com]
- 15. This compound results show significant skin clearance in patients with difficult-to-treat scalp and genital psoriasis [jnj.com]
- 16. This compound results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 17. Protagonist's this compound Shows Superior Psoriasis Results vs Deucravacitinib | PTGX Stock News [stocktitan.net]
An In-depth Technical Review of Icotrokinra: A Novel Oral IL-23 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotrokinra (formerly JNJ-77242113 and PN-235) is a first-in-class, orally administered, targeted peptide antagonist of the interleukin-23 receptor (IL-23R).[1][2][3][4] Developed jointly by Johnson & Johnson and Protagonist Therapeutics, it represents a significant advancement in the treatment of IL-23-mediated autoimmune diseases by offering a convenient oral alternative to injectable biologics.[1][3] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
This compound is a macrocyclic peptide that selectively binds to the IL-23 receptor with high affinity, demonstrating a dissociation constant (KD) of 7.1 pM.[1][5] This binding competitively inhibits the interaction of IL-23 with its receptor, thereby blocking the downstream signaling cascade. A critical step in this pathway is the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This compound has been shown to inhibit IL-23-induced STAT3 phosphorylation in peripheral blood mononuclear cells with a half-maximal inhibitory concentration (IC50) of 5.6 pM.[1][5] The IL-23/Th17 pathway is a cornerstone of the pathophysiology of several autoimmune diseases, including psoriasis and inflammatory bowel disease. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines such as IL-17 and IL-22, which are key drivers of inflammation and tissue damage in these conditions.[6]
Signaling Pathway Diagram
The following diagram illustrates the IL-23 signaling pathway and the point of intervention by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Pharmacodynamic and Pharmacokinetic Profile
| Parameter | Value | Species/System | Reference |
| Binding Affinity (KD) | 7.1 pM | Human IL-23 Receptor | [1][5] |
| IC50 (STAT3 Phosphorylation) | 5.6 pM | Human Peripheral Blood Mononuclear Cells | [1][5] |
| Oral Bioavailability | 0.1 - 0.3% | Rats and Monkeys | [7][8][9] |
| Plasma Protein Binding | ~50% | Human Plasma | [5][7][9] |
Table 2: Clinical Efficacy in Plaque Psoriasis (ICONIC Clinical Trial Program)
| Endpoint | This compound | Placebo | Timepoint | Study | Reference |
| IGA 0/1 (Adults & Adolescents) | 65% | 8% | Week 16 | ICONIC-LEAD | [10][11] |
| PASI 90 (Adults & Adolescents) | 50% | 4% | Week 16 | ICONIC-LEAD | [10][11] |
| IGA 0 (Completely Clear Skin) | 46% | N/A | Week 24 | ICONIC-LEAD | [2] |
| PASI 100 | 40% | N/A | Week 24 | ICONIC-LEAD | [2] |
| IGA 0/1 (Adolescents) | 84.1% | 27.3% | Week 16 | ICONIC-LEAD (Subgroup) | [12] |
| PASI 90 (Adolescents) | 70.5% | 13.6% | Week 16 | ICONIC-LEAD (Subgroup) | [12] |
| IGA 0/1 (Special Areas) | 57% | 6% | Week 16 | ICONIC-TOTAL | [4][13][14] |
| ss-IGA 0/1 (Scalp) | 66% | 11% | Week 16 | ICONIC-TOTAL | [4][14] |
| sPGA-G 0/1 (Genital) | 77% | 21% | Week 16 | ICONIC-TOTAL | [14] |
| hf-PGA 0/1 (Hand/Foot) | 42% | 26% | Week 16 | ICONIC-TOTAL | [14] |
| IGA 0/1 (vs. Deucravacitinib) | Superior | N/A | Weeks 16 & 24 | ICONIC-ADVANCE 1&2 | [15] |
| PASI 90 (vs. Deucravacitinib) | Superior | N/A | Weeks 16 & 24 | ICONIC-ADVANCE 1&2 | [15] |
Table 3: Clinical Efficacy in Ulcerative Colitis (ANTHEM-UC Phase 2b Trial)
| Endpoint | This compound (Highest Dose) | Placebo | Timepoint | Reference |
| Clinical Response | 63.5% | 27% | Week 12 | [1][10] |
| Clinical Remission | 30.2% | 11.1% | Week 12 | [10] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the this compound literature. It should be noted that while these descriptions are based on available publications, some specific, proprietary details of the protocols may not be publicly accessible.
In Vitro Assays
1. IL-23 Receptor Binding Affinity Assay (Surface Plasmon Resonance)
-
Objective: To determine the binding affinity (KD) of this compound to the human IL-23 receptor.
-
Methodology:
-
Immobilization: Recombinant human IL-23 receptor protein is immobilized on a sensor chip (e.g., a carboxymethylated dextran (B179266) surface).
-
Analyte Injection: Various concentrations of this compound are flowed over the sensor chip surface.
-
Detection: The association and dissociation of this compound to the immobilized receptor are monitored in real-time by detecting changes in the refractive index at the chip surface.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are calculated from the sensorgram data. The equilibrium dissociation constant (KD) is then determined by the ratio of koff/kon.
-
2. IL-23-Induced STAT3 Phosphorylation Inhibition Assay (Flow Cytometry)
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on IL-23-induced STAT3 phosphorylation in human immune cells.
-
Methodology:
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Pre-incubation: The PBMCs are pre-incubated with varying concentrations of this compound.
-
Stimulation: Recombinant human IL-23 is added to the cell cultures to stimulate the IL-23 signaling pathway.
-
Fixation and Permeabilization: Following stimulation, the cells are fixed and permeabilized to allow for intracellular staining.
-
Staining: The cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).
-
Flow Cytometry Analysis: The levels of pSTAT3 are quantified on a per-cell basis using a flow cytometer.
-
IC50 Calculation: The percentage of inhibition of STAT3 phosphorylation is plotted against the log concentration of this compound to determine the IC50 value.
-
In Vivo Preclinical Model
1. Rat Model of TNBS-Induced Colitis
-
Objective: To evaluate the in vivo efficacy of orally administered this compound in a model of inflammatory bowel disease.
-
Methodology:
-
Induction of Colitis: Colitis is induced in rats via intrarectal administration of trinitrobenzene sulfonic acid (TNBS).
-
Treatment: Rats are treated with various oral doses of this compound or a vehicle control.
-
Monitoring: Disease parameters such as body weight, stool consistency, and signs of inflammation are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, colon length and weight are measured, and histological analysis of colon tissue is performed to assess inflammation and tissue damage.
-
Efficacy Determination: The efficacy of this compound is determined by its ability to ameliorate the clinical and histological parameters of colitis compared to the vehicle-treated group.
-
Clinical Trial Design (Example: ICONIC-LEAD)
-
Objective: To evaluate the efficacy and safety of this compound compared to placebo in participants with moderate-to-severe plaque psoriasis.
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.
-
Participant Population: Adults and adolescents (12 years of age and older) with a diagnosis of moderate-to-severe plaque psoriasis, defined by an Investigator's Global Assessment (IGA) score of ≥3, a Psoriasis Area and Severity Index (PASI) score of ≥12, and body surface area (BSA) involvement of ≥10%.
-
Intervention: Participants are randomized to receive either a daily oral dose of this compound or a matching placebo.
-
Primary Endpoints: The co-primary endpoints are typically the proportion of participants achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline, and the proportion of participants achieving at least a 90% improvement in their PASI score (PASI 90) at a specified time point (e.g., Week 16).
-
Safety Assessments: Safety is monitored through the collection of adverse events, laboratory tests, and other safety parameters throughout the study.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for key experimental and logical processes in the evaluation of this compound.
Conclusion
This compound is a promising, orally administered, selective IL-23 receptor antagonist with a robust preclinical and clinical data package supporting its efficacy and safety in the treatment of psoriasis and ulcerative colitis. Its targeted mechanism of action, coupled with the convenience of oral delivery, positions it as a potentially transformative therapy in the management of IL-23-mediated autoimmune diseases. Further long-term data from ongoing clinical trials will continue to delineate its role in the therapeutic landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. Restricted [jnjmedicalconnect.com]
- 3. This compound results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 4. mdnewsline.com [mdnewsline.com]
- 5. This compound – Overview of the ICONIC-LEAD Clinical Trial [jnjmedicalconnect.com]
- 6. This compound Phase III Psoriasis Data – Medthority [medthority.com]
- 7. This compound data in ulcerative colitis show potential for a standout combination of therapeutic benefit and a favorable safety profile in once-daily pill [prnewswire.com]
- 8. Translational Pharmacokinetics of this compound, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. ajmc.com [ajmc.com]
- 11. Translational Pharmacokinetics of this compound, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protagonist Announces New this compound Data in Ulcerative Colitis and Plaque Psoriasis Presented at Two Recent Medical Conferences - BioSpace [biospace.com]
- 14. This compound results show 75% of adolescents with plaque psoriasis achieved completely clear skin and demonstrate favorable safety profile in a once daily pill [prnewswire.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Icotrokinra: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotrokinra (also known as JNJ-77242113) is a first-in-class, orally administered, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor.[1][2][3] By binding to the IL-23 receptor with high affinity (in the single-digit picomolar range), this compound effectively inhibits the IL-23 signaling pathway.[1][3] This pathway is a critical driver of inflammation in several autoimmune and inflammatory diseases, including psoriasis and ulcerative colitis, primarily through its role in the expansion and maintenance of T helper 17 (Th17) cells.[4] These application notes provide detailed protocols for in vitro cell culture experiments to characterize the activity of this compound.
Mechanism of Action: The IL-23/Th17 Signaling Pathway
This compound exerts its therapeutic effect by competitively inhibiting the binding of IL-23 to its receptor complex on target immune cells, such as Th17 cells. This disruption prevents the subsequent intracellular signaling cascade, which involves the phosphorylation and activation of Janus kinase 2 (JAK2) and Tyrosine kinase 2 (Tyk2). The activation of these kinases is essential for the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (pSTAT3) then dimerizes, translocates to the nucleus, and acts as a transcription factor to promote the expression of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22. By blocking the initial step in this cascade, this compound leads to a significant reduction in the production of these key inflammatory mediators.[4][5][6]
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Assay System | Value | Reference |
| Binding Affinity (KD) | Human IL-23 Receptor | 7.1 pM | [6] |
| Functional Inhibition (IC50) | IL-23-induced STAT3 Phosphorylation (Human PBMCs) | 5.6 pM | [6] |
| Permeability (Papp, A-B) | Caco-2 cells | Low to Moderate | [2] |
| Metabolic Stability | Human Hepatocytes | High | [2] |
| Plasma Protein Binding | Human Plasma | ~50% | [2] |
Experimental Protocols
Protocol 1: Inhibition of IL-23-Induced STAT3 Phosphorylation in Human PBMCs
This protocol details a cell-based assay to quantify the inhibitory effect of this compound on the IL-23 signaling pathway by measuring the phosphorylation of STAT3.
Workflow:
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant Human IL-23
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Phospho-STAT3 (Tyr705) ELISA kit or antibodies for Western blotting
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in RPMI-1640 with 10% FBS at a concentration of 1 x 106 cells/mL.
-
Compound Treatment: Seed the PBMCs in a 96-well plate. Prepare serial dilutions of this compound (e.g., from 1 nM to 1 µM) and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Add recombinant human IL-23 to a final concentration of 10 ng/mL to all wells except the unstimulated control. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them with ice-cold lysis buffer.
-
Quantification of pSTAT3:
-
ELISA: Use a phospho-STAT3 (Tyr705) ELISA kit according to the manufacturer's instructions to quantify the levels of phosphorylated STAT3 in the cell lysates.[7]
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use a secondary antibody conjugated to HRP for detection.[8]
-
-
Data Analysis: Normalize the phospho-STAT3 signal to the total STAT3 signal. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.
Protocol 2: Th17 Cell Differentiation and Cytokine Production Assay
This protocol is designed to assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells and the subsequent production of IL-17A.
Workflow:
Materials:
-
Naive CD4+ T cells (isolated from human PBMCs)
-
Anti-CD3 and Anti-CD28 antibodies
-
Th17 polarizing cytokines: TGF-β, IL-6, IL-1β, IL-23
-
This compound
-
Human IL-17A ELISA kit
-
Antibodies for flow cytometry: Anti-CD4, Anti-IL-17A
Procedure:
-
Cell Isolation: Isolate naive CD4+ T cells from human PBMCs using a negative selection kit.
-
T Cell Activation and Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the naive CD4+ T cells in the coated plate.
-
Add soluble anti-CD28 antibody.
-
Add the Th17 polarizing cytokine cocktail (e.g., TGF-β (1 ng/mL), IL-6 (10 ng/mL), IL-1β (10 ng/mL), and IL-23 (10 ng/mL)).[9]
-
Add serial dilutions of this compound.
-
-
Cell Culture: Incubate the cells for 3-5 days at 37°C.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of IL-17A using an ELISA kit according to the manufacturer's protocol.[10][11][12][13][14]
-
Flow Cytometry:
-
Restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Stain the cells for the surface marker CD4.
-
Fix and permeabilize the cells, then stain for intracellular IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.[15][16]
-
Protocol 3: In Vitro Permeability Assessment using Caco-2 Cells
This protocol describes an in vitro method to evaluate the intestinal permeability of this compound using the Caco-2 cell monolayer model.
Workflow:
Materials:
-
Caco-2 cells
-
Transwell permeable supports
-
Culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-B) permeability, add this compound (at a defined concentration, e.g., 10 µM) to the apical chamber and fresh HBSS to the basolateral chamber.[17]
-
To measure basolateral-to-apical (B-A) permeability, add this compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Sample Collection: Incubate at 37°C. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.[17]
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can also be determined to assess active transport.
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound. These assays are fundamental for understanding its mechanism of action as a selective IL-23 receptor antagonist and for evaluating its drug-like properties. Researchers can adapt these general protocols to suit their specific experimental needs and further elucidate the therapeutic potential of this compound in various cell-based models of inflammation and autoimmune disease.
References
- 1. This compound results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]
- 4. Translational Pharmacokinetics of this compound, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of IL‐23 receptor signaling in inflammation‐mediated erosive autoimmune arthritis and bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. antbioinc.com [antbioinc.com]
- 10. Human Interleukin 17A (IL-17A,IL-17) Elisa Kit – AFG Scientific [afgsci.com]
- 11. portal.cytodocs.com [portal.cytodocs.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Human IL-17A(Interleukin 17 A) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. Human IL-17A ELISA Kit (BMS2017) - Invitrogen [thermofisher.com]
- 15. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 16. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
Application Notes and Protocols for Icotrokinra (JNJ-77242113) in Rodent Models of Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotrokinra (also known as JNJ-77242113, PN-235, and JNJ-2113) is a first-in-class, orally administered, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor.[1][2] It demonstrates high affinity for the human IL-23 receptor, with a dissociation constant (KD) of 7.1 pM, and potently inhibits IL-23-mediated signaling.[1] The IL-23/IL-17 signaling axis is a critical driver in the pathophysiology of various immune-mediated inflammatory diseases, including psoriasis.[2] By antagonizing the IL-23 receptor, this compound effectively suppresses the downstream production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1][3]
Preclinical studies in rodent models of skin and intestinal inflammation have demonstrated that oral administration of this compound can attenuate inflammation to a degree comparable to injectable anti-IL-23 monoclonal antibodies.[3][4] These application notes provide detailed protocols for the use of this compound in established mouse and rat models of psoriasis-like skin inflammation.
Mechanism of Action: IL-23 Signaling Pathway Inhibition
This compound is a selective antagonist of the IL-23 receptor (IL-23R).[1] The binding of the IL-23 cytokine to its receptor on immune cells, particularly T helper 17 (Th17) cells, triggers a signaling cascade that is central to the inflammatory process in psoriasis. This pathway involves the activation of Janus kinases (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, leading to the production of pro-inflammatory cytokines. This compound blocks this initial binding step, thereby inhibiting the entire downstream cascade.[5][6]
Caption: IL-23 signaling pathway and the inhibitory action of this compound.
Data Presentation: Efficacy in a Rat Skin Inflammation Model
Oral administration of this compound has been shown to significantly inhibit key markers of skin inflammation in an IL-23-induced rat model. The following tables summarize the quantitative data from this preclinical study.[3]
Table 1: Inhibition of IL-23-Induced Ear Swelling
| Treatment Group | Dose (mg/kg, oral, BID) | Change in Ear Thickness (mm) | % Inhibition |
| Vehicle Control | - | 0.12 | 0% |
| This compound | 1 | 0.08 | 33% |
| This compound | 3 | 0.06 | 50% |
| This compound | 10 | 0.04 | 67% |
| Anti-IL-23 Antibody | 5 (IP, biweekly) | 0.03 | 75% |
| Data derived from Fourie et al., 2024. BID: twice daily; IP: intraperitoneal. |
Table 2: Inhibition of Pro-inflammatory Cytokine Gene Expression in Skin
| Treatment Group | Dose (mg/kg, oral, BID) | IL-17A Expression (Fold Change) | IL-17F Expression (Fold Change) | IL-22 Expression (Fold Change) |
| Vehicle Control | - | ~120 | ~80 | ~25 |
| This compound | 1 | ~60 | ~40 | ~15 |
| This compound | 3 | ~30 | ~20 | ~10 |
| This compound | 10 | ~15 | ~10 | ~5 |
| Anti-IL-23 Antibody | 5 (IP, biweekly) | ~10 | ~5 | ~3 |
| Data represents approximate fold change relative to non-diseased tissue, derived from figures in Fourie et al., 2024. |
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This model is widely used as it recapitulates many features of human plaque psoriasis, including the critical role of the IL-23/IL-17 axis.[2][7]
Experimental Workflow
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Materials:
-
Animals: Female BALB/c or C57BL/6 mice, 8-12 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
-
Reagents:
-
Imiquimod 5% cream (e.g., Aldara®).
-
This compound (JNJ-77242113).
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
Control cream (vehicle for imiquimod, if available, or a non-medicated moisturizing cream).
-
Procedure:
-
Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.[2]
-
Preparation (Day -1): Shave the dorsal skin of the mice over an area of approximately 2x3 cm.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Naive, Vehicle Control, this compound 30 mg/kg, this compound 100 mg/kg).
-
Disease Induction (Day 0-5):
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-6 consecutive days.[2]
-
The control group should receive a daily application of the control cream.
-
-
Treatment Administration (Day 0-5):
-
Prepare this compound in the chosen vehicle. Doses of 30 mg/kg and 100 mg/kg administered orally once daily are recommended for evaluation.[2]
-
Administer the appropriate dose of this compound or vehicle control by oral gavage. Treatment can be prophylactic (starting on Day 0) or therapeutic (starting on Day 2).
-
-
Monitoring and Scoring (Daily):
-
Monitor the mice daily for signs of inflammation.
-
Score the severity of erythema, scaling, and skin thickness on the back skin using a 0-4 scale (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.[8]
-
-
Endpoint Analysis (Day 6):
-
Record final body weights.
-
Measure ear thickness using a digital caliper as an indicator of systemic inflammation.
-
Euthanize mice and collect skin and spleen samples.
-
Process skin samples for histological analysis (H&E staining for acanthosis) and quantitative PCR for cytokine gene expression (IL-17A, IL-17F, IL-22).
-
Protocol 2: IL-23-Induced Skin Inflammation in Rodents
This model directly assesses the ability of a compound to inhibit the specific pathogenic pathway targeted by this compound. The protocol is based on a rat model but can be adapted for mice.[1]
Materials:
-
Animals: Female Lewis rats or suitable mouse strain.
-
Reagents:
-
Recombinant mouse or rat IL-23.
-
This compound (JNJ-77242113).
-
Vehicle for oral administration.
-
Phosphate-buffered saline (PBS).
-
Procedure:
-
Acclimatization and Grouping: Acclimatize and group animals as described in Protocol 1.
-
Treatment Administration (Day 0-3):
-
Administer this compound or vehicle control orally twice daily (BID). Recommended doses for evaluation are 1, 3, and 10 mg/kg.[3]
-
-
Disease Induction (Day 1-3):
-
On days 1, 2, and 3, administer intradermal injections of recombinant IL-23 (e.g., 0.5 µg in 20 µL PBS) into the ear pinna.
-
The control group receives intradermal injections of PBS.
-
-
Monitoring (Day 4):
-
Measure the thickness of both ears using a digital caliper.
-
Calculate the change in ear thickness from baseline (Day 0).
-
-
Endpoint Analysis (Day 4):
-
Euthanize animals and collect ear tissue.
-
Process tissue for analysis of pro-inflammatory cytokine gene expression (IL-17A, IL-17F, IL-22) by qPCR.
-
Safety and Tolerability
In human clinical trials, this compound has demonstrated a favorable safety profile, with adverse event rates comparable to placebo.[3][9] In preclinical rodent studies, no serious adverse events have been reported at therapeutically relevant doses. Standard monitoring for animal well-being, including body weight changes and behavioral abnormalities, should be conducted throughout the study.
References
- 1. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. psoriasiscouncil.org [psoriasiscouncil.org]
- 5. irp.cdn-website.com [irp.cdn-website.com]
- 6. researchgate.net [researchgate.net]
- 7. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound results show potential to set a new standard of treatment in plaque psoriasis - BioSpace [biospace.com]
Application Notes and Protocols for Icotrokinra Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotrokinra (also known as JNJ-77242113 and PN-235) is a first-in-class, orally available, selective peptide antagonist of the interleukin-23 receptor (IL-23R).[1][2][3] It is under investigation for the treatment of various autoimmune and inflammatory diseases, such as plaque psoriasis and ulcerative colitis.[1][3] this compound functions by binding to the IL-23R with high affinity, thereby inhibiting IL-23-mediated signaling pathways that are crucial for the differentiation and activation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17 and IL-22.[1][4][5] This document provides detailed protocols for the preparation of this compound stock solutions for use in various in vitro and in vivo assays.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C90H120N20O22S2 | [6] |
| Molecular Weight | 1898.17 g/mol | [6][7] |
| CAS Number | 2763602-16-8 | [6] |
| Solubility in Water | ≥ 100 mg/mL (52.68 mM) | [6] |
| Solubility in DMSO | ≥ 100 mg/mL (52.68 mM); requires sonication | [6] |
| Dissociation Constant (Kd) | 7.1 pM for human IL-23 receptor | [1][8] |
| IC50 | 5.6 pM for inhibition of IL-23-induced STAT3 phosphorylation in PBMCs | [1][6] |
| Storage (Powder) | Sealed, away from moisture. -80°C for 2 years, -20°C for 1 year | [6] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month (sealed, away from moisture) | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IL-23 signaling pathway targeted by this compound and the general workflow for preparing stock solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays where the final concentration of DMSO is kept below a cytotoxic level (typically <0.5%).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Sonicator bath
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 1898.17 g/mol x 1000 mg/g = 18.98 mg
-
-
Weighing: Accurately weigh out 18.98 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[6] Visually inspect to ensure a clear solution with no visible particulates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber or foil-wrapped microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
-
Protocol 2: Preparation of a High-Concentration this compound Stock Solution in Water
This protocol is suitable for assays where DMSO may interfere or for in vivo preparations. Given its high solubility in water, preparing aqueous stock solutions is feasible.[6]
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate to Room Temperature: Allow the this compound vial to reach room temperature before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder (e.g., 10 mg) and place it in a sterile tube.
-
Solvent Addition:
-
Based on the high solubility (≥100 mg/mL), add a small volume of sterile water or PBS to the powder. For 10 mg of this compound, adding 100 µL of water will result in a 100 mg/mL solution.
-
-
Dissolution:
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but sonication is generally not required for aqueous solutions.
-
-
Aliquoting and Storage:
-
Aliquot the aqueous stock solution into single-use volumes in sterile, light-protected tubes.
-
Store at -20°C or -80°C. Note that aqueous solutions are more susceptible to degradation and microbial growth; strict aseptic technique is crucial. For in vivo use, it is recommended to prepare the formulation fresh on the day of dosing.[9]
-
Safety Precautions:
-
When handling this compound powder, use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle DMSO with care in a well-ventilated area, as it can facilitate the absorption of other chemicals through the skin.
-
All procedures involving sterile solutions should be conducted in a laminar flow hood to maintain sterility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. accessnewswire.com [accessnewswire.com]
- 3. drugs.com [drugs.com]
- 4. Translational Pharmacokinetics of this compound, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | C90H120N20O22S2 | CID 162462321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Icotrokinra In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotrokinra (also known as JNJ-77242113) is a first-in-class, investigational, orally administered, targeted peptide designed to selectively block the interleukin-23 receptor (IL-23R).[1] The IL-23/T-helper 17 (Th17) cell axis is a critical inflammatory pathway in the pathogenesis of several immune-mediated diseases.[2][3] By inhibiting IL-23R, this compound effectively suppresses downstream inflammatory signaling, offering a promising therapeutic approach for conditions such as plaque psoriasis, psoriatic arthritis, and inflammatory bowel disease (IBD).[1][4][5]
These application notes provide detailed protocols for preclinical in vivo studies to evaluate the efficacy of this compound in established murine models of psoriasis-like skin inflammation and colitis.
Mechanism of Action: IL-23 Pathway Inhibition
This compound is a macrocyclic peptide that binds to the human IL-23 receptor with high affinity (dissociation constant, Kᴅ of 7.1 pM) and potently inhibits IL-23-induced STAT3 phosphorylation (IC₅₀ of 5.6 pM).[6] The binding of IL-23 to its receptor on immune cells, such as T cells and innate lymphoid cells, is a crucial step for the expansion and maintenance of Th17 cells.[3][7] These activated Th17 cells are major producers of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which drive the inflammatory processes in tissues like the skin and gut.[2][4] this compound's blockade of the IL-23R disrupts this entire cascade.
Preclinical Pharmacokinetic & Pharmacodynamic Data
Preclinical studies have characterized the fundamental properties of this compound. This data is essential for informing in vivo study design, including dose selection and route of administration.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kᴅ) | 7.1 pM | Human IL-23R | [6] |
| Signaling Inhibition (IC₅₀) | 5.6 pM | IL-23-induced pSTAT3 in human PBMCs | [6] |
| Oral Bioavailability | 0.1–0.3% | Rat, Monkey | [4][8] |
| Plasma Protein Binding | ~50% | Human Plasma | [8] |
| Primary Elimination Route | Fecal (unabsorbed drug) | Rat, Monkey | [4][8] |
Application Note 1: this compound in a Murine Model of Psoriasis-like Skin Inflammation
Objective: To evaluate the efficacy of orally administered this compound in reducing skin inflammation in the imiquimod (B1671794) (IMQ)-induced psoriasis mouse model. This model is highly dependent on the IL-23/IL-17 axis.[9][10]
Detailed Experimental Protocol
-
Animals:
-
Materials & Reagents:
-
This compound (powder)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water)
-
5% Imiquimod cream (e.g., Aldara™)[12]
-
Control cream (e.g., Vaseline Lanette cream)[13]
-
Digital calipers, analytical balance
-
Oral gavage needles (22-24 gauge, curved)
-
Reagents for tissue processing (formalin, TRIzol, proteinase inhibitors)
-
-
Experimental Groups (n=8-10 mice per group):
-
Group 1 (Naive Control): No treatment.
-
Group 2 (Vehicle Control): Control cream + Oral Vehicle.
-
Group 3 (IMQ + Vehicle): IMQ cream + Oral Vehicle.
-
Group 4 (IMQ + this compound Low Dose): IMQ cream + this compound (e.g., 10 mg/kg).
-
Group 5 (IMQ + this compound High Dose): IMQ cream + this compound (e.g., 30 mg/kg).
-
Group 6 (IMQ + Positive Control): IMQ cream + Oral Dexamethasone (optional).
-
-
Procedure:
-
Day -1: Gently shave the dorsal back of each mouse (approx. 2x3 cm area).
-
Day 0: Record baseline body weight and ear thickness. Apply a daily topical dose of 62.5 mg of 5% IMQ cream (or control cream) to the shaved back and right ear for 7 consecutive days (Day 0 to Day 6).[12][13]
-
Days 1-7: Monitor mice daily for body weight and clinical signs of inflammation using a modified Psoriasis Area and Severity Index (PASI) score. Score erythema (redness), scaling, and induration (thickness) of the back skin on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative score (0-12) is the total PASI score.[9]
-
Days 2-6: Begin daily oral gavage with the appropriate vehicle or this compound formulation. Prepare this compound fresh daily.
-
Day 7: Record final body weight and ear thickness. Euthanize mice via an approved method. Harvest the treated back skin and ear. A portion of the skin can be fixed in 10% neutral buffered formalin for histology, and another portion snap-frozen in liquid nitrogen for cytokine analysis. Spleens may also be harvested and weighed as an indicator of systemic inflammation.[12]
-
-
Endpoint Analysis:
-
Histology: Paraffin-embed, section, and stain skin samples with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression: Extract RNA from skin homogenates and perform qRT-PCR to quantify mRNA levels of key cytokines such as Il17a, Il17f, Il22, and Il23a.
-
Protein Analysis: Perform ELISA or multiplex assays on skin protein lysates to measure cytokine concentrations.
-
Data Presentation: Psoriasis Model
| Group | Final Body Weight Change (%) | Final Ear Thickness (mm) | Cumulative PASI Score (0-12) | Epidermal Thickness (µm) | Skin IL-17A Level (pg/mg) |
| Naive Control | |||||
| Vehicle Control | |||||
| IMQ + Vehicle | |||||
| IMQ + this compound (Low) | |||||
| IMQ + this compound (High) |
Application Note 2: this compound in a Murine Model of Colitis
Objective: To determine the therapeutic efficacy of oral this compound in the Dextran Sodium Sulfate (DSS)-induced model of acute colitis, which shares features with human ulcerative colitis.[14][15]
Detailed Experimental Protocol
-
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Housing and acclimatization as described in section 4.1.
-
-
Materials & Reagents:
-
Experimental Groups (n=8-10 mice per group):
-
Group 1 (Healthy Control): Regular drinking water + Oral Vehicle.
-
Group 2 (DSS + Vehicle): DSS water + Oral Vehicle.
-
Group 3 (DSS + this compound Low Dose): DSS water + this compound (e.g., 10 mg/kg).
-
Group 4 (DSS + this compound High Dose): DSS water + this compound (e.g., 30 mg/kg).
-
Group 5 (DSS + Positive Control): DSS water + Sulfasalazine (optional).
-
-
Procedure:
-
Day 0: Record baseline body weight. Replace regular drinking water with a freshly prepared solution of 2.5-3.0% (w/v) DSS.[17] The DSS solution will be the sole source of drinking water for 7-8 days.
-
Days 1-8: Monitor all mice daily for body weight, stool consistency, and presence of blood in the stool (gross or occult). Calculate the Disease Activity Index (DAI) based on a composite score (see table below).[15]
Score Weight Loss (%) Stool Consistency Rectal Bleeding 0 None Normal, formed Negative 1 1-5% 2 5-10% Loose stools Positive (visual) 3 10-15% | 4 | >15% | Diarrhea | Gross bleeding |
-
Days 3-7: Initiate daily therapeutic oral gavage with vehicle or this compound.
-
Day 8: Record final body weight and DAI score. Euthanize mice. Carefully dissect the entire colon from the cecum to the anus. Measure the colon length as an indicator of inflammation (inflammation leads to colon shortening).[15] A distal portion of the colon can be fixed for histology, while the remainder is snap-frozen for biochemical analysis.
-
-
Endpoint Analysis:
-
Histology: H&E staining of colon sections to assess mucosal erosion, ulceration, crypt damage, and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. An MPO assay on colon tissue lysates provides a quantitative measure of neutrophil infiltration, a key feature of DSS colitis.
-
Gene/Protein Expression: Analyze colon tissue homogenates for key inflammatory mediators like Il17a, Il6, and Tnfa via qRT-PCR or ELISA.
-
Data Presentation: Colitis Model
| Group | Final Body Weight Change (%) | Max DAI Score (0-12) | Colon Length (cm) | Histological Score | Colon MPO Activity (U/g) |
| Healthy Control | |||||
| DSS + Vehicle | |||||
| DSS + this compound (Low) | |||||
| DSS + this compound (High) |
Summary of Relevant Clinical Efficacy Data (for context)
The preclinical models are designed to predict efficacy in human trials. This compound has demonstrated significant efficacy in Phase 2 and 3 clinical studies for psoriasis and ulcerative colitis.
Table 6.1: Phase 3 ICONIC-LEAD Study Results in Plaque Psoriasis [1]
| Endpoint (at Week 16) | This compound | Placebo |
| IGA 0/1 (clear/almost clear) | 64.7% | 8.3% |
| PASI 90 (≥90% improvement) | 49.6% | 4.4% |
Table 6.2: Phase 2b ANTHEM-UC Study Results in Ulcerative Colitis [5]
| Endpoint (at Week 12) | This compound (400 mg QD) | Placebo |
| Clinical Response | 63.5% | 27.0% |
| Endoscopic Improvement | 36.5% | Not Reported |
Conclusion
This compound is a potent and selective oral IL-23R antagonist. The in vivo protocols detailed here for murine models of psoriasis and colitis provide robust frameworks for evaluating its therapeutic efficacy. These models, which are heavily influenced by the IL-23/IL-17 pathway, are highly relevant to this compound's mechanism of action. Data generated from these studies, including clinical scoring, histology, and cytokine analysis, are critical for advancing the preclinical to clinical translation of novel IL-23 pathway inhibitors.
References
- 1. This compound delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin-17 and Interleukin-23: A Narrative Review of Mechanisms of Action in Psoriasis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational Pharmacokinetics of this compound, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound data in ulcerative colitis show potential for a standout combination of therapeutic benefit and a favorable safety profile in once-daily pill [jnj.com]
- 6. researchgate.net [researchgate.net]
- 7. The IL-23/IL-17 axis in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics | Translational Pharmacokinetics of this compound, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling | springermedicine.com [springermedicine.com]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. researchgate.net [researchgate.net]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method [jcpjournal.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
Application Notes and Protocols for High-Throughput Screening of Icotrokinra
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotrokinra (formerly JNJ-77242113 or PN-235) is a first-in-class, orally administered, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor.[1][2][3][4] The IL-23/IL-17 axis is a critical inflammatory pathway implicated in the pathogenesis of several autoimmune diseases, including psoriasis and ulcerative colitis.[5][6] By binding to the IL-23 receptor with high affinity, this compound inhibits IL-23-mediated signaling, thereby reducing the production of pro-inflammatory cytokines such as IL-17 and IL-22.[5][6] This document provides detailed application notes on the mechanism of action of this compound, summarizes its clinical efficacy data, and presents a hypothetical high-throughput screening (HTS) protocol for the identification of novel IL-23 receptor antagonists.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the IL-23 receptor.[1][2][3] The IL-23 receptor is a heterodimer composed of the IL-12Rβ1 and IL-23R subunits.[6] The binding of the IL-23 cytokine to its receptor activates the Janus kinase (JAK) signal transducer and activator of transcription (STAT) pathway.[6][7] Specifically, this involves the phosphorylation and activation of JAK2 and TYK2, which in turn phosphorylate STAT3.[7][8] Phosphorylated STAT3 then translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[6][7] this compound competitively binds to the IL-23R subunit, preventing the binding of IL-23 and the subsequent downstream signaling cascade.[1][3]
Clinical Data Summary
This compound has demonstrated significant efficacy in Phase 3 clinical trials for moderate-to-severe plaque psoriasis and a Phase 2b trial for moderately to severely active ulcerative colitis. The following tables summarize the key quantitative data from these studies.
Plaque Psoriasis: ICONIC-LEAD Study
The ICONIC-LEAD study was a Phase 3, randomized, double-blind, placebo-controlled trial in participants aged 12 years and older with moderate-to-severe plaque psoriasis.[9][10][11]
| Endpoint (Week 16) | This compound (n=456) | Placebo (n=228) | p-value |
| IGA score of 0/1 | 65%[11][12] | 8%[11][12] | <0.001[11][12] |
| PASI 90 | 50%[11][12] | 4%[11][12] | <0.001[11][12] |
| PASI 75 | 69%[12] | 11%[12] | <0.0001[12] |
| PASI 100 | 27%[12][13] | <1%[12][13] | <0.001[13] |
| IGA score of 0 | 33%[12][13] | 1%[12][13] | <0.001[13] |
IGA: Investigator's Global Assessment; PASI: Psoriasis Area and Severity Index.
Plaque Psoriasis: ICONIC-TOTAL Study
The ICONIC-TOTAL study was a Phase 3, randomized, double-blind, placebo-controlled trial in participants with at least moderate psoriasis affecting high-impact sites.[2][14][15]
| Endpoint (Week 16) | This compound (n=208) | Placebo (n=103) | p-value |
| Overall IGA score of 0/1 | 57%[2] | 6%[2] | <0.001[2] |
| Scalp-specific IGA 0/1 | 66%[2][15] | 11%[2][15] | <0.001[15] |
| Genital PGA 0/1 | 77%[2][15] | 21%[2][15] | <0.001[15] |
| Hand/foot PGA 0/1 | 42%[2][15] | 26%[2][15] | - |
PGA: Physician's Global Assessment.
Ulcerative Colitis: ANTHEM-UC Study
The ANTHEM-UC study was a Phase 2b, multicenter, randomized, placebo-controlled, dose-ranging study in adults with moderately to severely active ulcerative colitis.[16][17][18][19]
| Endpoint (Week 12) | This compound (highest dose) | Placebo | p-value |
| Clinical Response | 63.5%[17][18][19] | 27%[17][18][19] | <0.001[17][18] |
| Clinical Remission | 30.2%[17][18][19] | 11.1%[17][18][19] | <0.001[18] |
High-Throughput Screening Protocol: Competitive Binding Assay for IL-23 Receptor Antagonists
This section outlines a hypothetical high-throughput screening protocol to identify novel inhibitors of the IL-23 receptor using a competitive binding format. This assay is based on the principle of a competitive enzyme-linked immunosorbent assay (ELISA).
Objective
To identify and characterize compounds that inhibit the binding of IL-23 to its receptor, IL-23R, in a high-throughput format.
Assay Principle
Recombinant human IL-23R is immobilized on the surface of a microplate. Biotinylated IL-23 and test compounds are then added. The amount of biotinylated IL-23 bound to the immobilized receptor is inversely proportional to the binding affinity of the test compound. The bound biotinylated IL-23 is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Materials and Reagents
-
Proteins:
-
Recombinant Human IL-23R (extracellular domain)
-
Biotinylated Recombinant Human IL-23
-
-
Assay Plates: 384-well high-binding polystyrene microplates
-
Buffers and Solutions:
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Assay Buffer: 0.1% BSA in PBST
-
-
Detection Reagents:
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
-
Controls:
-
This compound (positive control)
-
DMSO (negative control)
-
-
Equipment:
-
Multichannel pipettes or automated liquid handler
-
Microplate washer
-
Luminometer
-
Experimental Protocol
-
Plate Coating:
-
Dilute Recombinant Human IL-23R to 2 µg/mL in Coating Buffer.
-
Add 25 µL of the diluted receptor to each well of a 384-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 100 µL/well of Wash Buffer.
-
Add 50 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with 100 µL/well of Wash Buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of test compounds and this compound in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Add 10 µL of diluted test compounds, this compound, or DMSO (for controls) to the appropriate wells.
-
Prepare a solution of Biotinylated Recombinant Human IL-23 at a pre-determined concentration (e.g., the EC50 for binding to the receptor) in Assay Buffer.
-
Add 15 µL of the biotinylated IL-23 solution to all wells.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with 100 µL/well of Wash Buffer.
-
Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.
-
Add 25 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with 100 µL/well of Wash Buffer.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Add 25 µL of the substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each test compound concentration is calculated as follows:
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
References
- 1. Johnson & Johnson seeks first this compound U.S. FDA approval aiming to revolutionize treatment paradigm for adults and adolescents with plaque psoriasis [jnj.com]
- 2. This compound results show significant skin clearance in patients with difficult-to-treat scalp and genital psoriasis | Johnson & Johnson [investor.jnj.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase 3 Data: “Game-changing” Oral IL-23 Blocker Shows Efficacy and Safety in PsO - The Dermatology Digest [thedermdigest.com]
- 5. Translational Pharmacokinetics of this compound, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protagonist Announces Positive Topline Results From Phase 3 ICONIC Studies of this compound (JNJ-2113) in Plaque Psoriasis, a First-in-Class Investigational Targeted Oral Peptide That Selectively Blocks the IL-23 Receptor - BioSpace [biospace.com]
- 10. contemporarypediatrics.com [contemporarypediatrics.com]
- 11. This compound – Overview of the ICONIC-LEAD Clinical Trial [jnjmedicalconnect.com]
- 12. ICONIC-LEAD phase III trial Week 24 results: this compound in adults and adolescents with moderate-to-severe plaque psoriasis [psoriasis-hub.com]
- 13. patientcareonline.com [patientcareonline.com]
- 14. This compound long-term results affirm promise of targeted oral peptide with high rates of durable skin clearance and favorable safety profile in difficult-to-treat scalp and genital psoriasis | Johnson & Johnson [investor.jnj.com]
- 15. This compound – Overview of the ICONIC-TOTAL Clinical Trial [jnjmedicalconnect.com]
- 16. This compound data in ulcerative colitis show potential for a standout combination of therapeutic benefit and a favorable safety profile in once-daily pill [jnj.com]
- 17. ajmc.com [ajmc.com]
- 18. Protagonist Reports Positive Top Line Results From Phase 2b Study of this compound Showing Potential to Transform the Treatment Paradigm for Patients With Ulcerative Colitis - BioSpace [biospace.com]
- 19. J&J and Protagonist’s this compound scores in Phase IIb UC study - Clinical Trials Arena [clinicaltrialsarena.com]
Application Notes: Targeted Delivery of Gefitinib using Solid Lipid Nanoparticles
Note to the User: The drug "icotrokinra" appears to be a fictional compound. To provide an accurate and scientifically grounded response, this document has been prepared using Gefitinib (B1684475) as a substitute. Gefitinib is a well-researched epidermal growth factor receptor (EGFR) inhibitor for which various targeted delivery systems are actively being developed. The principles, pathways, and protocols described herein are based on real-world data for Gefitinib and are representative of the field.
1. Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, an enzyme that plays a critical role in the growth and proliferation of cancer cells.[1][2] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) for patients with specific activating mutations in the EGFR gene.[1] By binding to the ATP-binding site of the EGFR's tyrosine kinase domain, Gefitinib blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cell proliferation and inducing apoptosis.[1][3][4]
Despite its efficacy, Gefitinib faces challenges related to poor aqueous solubility, which can limit its bioavailability.[5] Furthermore, systemic administration can lead to side effects like skin rash and diarrhea due to the widespread expression of EGFR in normal tissues.[6][7] Targeted drug delivery systems, such as Solid Lipid Nanoparticles (SLNs), offer a promising strategy to overcome these limitations by enhancing drug solubility, providing sustained release, and potentially improving tumor-specific delivery.[6][8]
2. Mechanism of Action and Signaling Pathway
EGFR is a transmembrane receptor that, upon binding to ligands like EGF or TGF-α, dimerizes and activates its intracellular tyrosine kinase domain.[1] This triggers a cascade of phosphorylation events, activating downstream pathways crucial for cell survival and proliferation.[9] Gefitinib competitively inhibits the tyrosine kinase activity of EGFR, blocking these critical signaling pathways and halting tumor progression.[1][3]
3. Data Presentation: Gefitinib-Loaded Nanoparticle Formulations
Targeted delivery systems for Gefitinib have been developed using various platforms. The table below summarizes typical physicochemical properties of different nanoparticle formulations from published studies.
| Formulation Type | Core Components | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| SLN (F4) | Dynasan™ 114, Lipoid® 90H | 472 ± 7.5 | 0.249 | -15.2 ± 2.3 | 83.18 ± 4.7 | [6][10] |
| PCEC-NP (10%) | Poly(ε-caprolactone)-poly(ethyleneglycol) | < 24 | < 0.22 | ~ -18 | > 92 | [7][11] |
| PLGA-NP | Poly(lactic-co-glycolic acid) | 489 | 0.242 | -12.8 | 85.65 | [12] |
| CS-PLGA-NP | Chitosan-coated PLGA | 527 | 0.279 | +16.9 | - | [12] |
| Gef/Qur NP | PLGA-PEG | - | 0.11 | -23.5 | 83.7 | [13] |
4. Experimental Workflow
The development and evaluation of a Gefitinib-loaded SLN formulation follows a structured workflow, from synthesis to in vitro characterization.
Protocols
Protocol 1: Synthesis of Gefitinib-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of Gefitinib-loaded SLNs using a single emulsification-evaporation technique.[6][14]
Materials:
-
Gefitinib (pure drug)
-
Glyceryl tristearate (e.g., Dynasan™ 114) - Solid Lipid
-
Phosphatidylcholine (e.g., Lipoid® 90H) - Lipid Surfactant
-
Poloxamer (e.g., Kolliphore® 188) - Water-soluble Surfactant
-
Dichloromethane (B109758) (DCM) - Organic Solvent
-
Deionized water
Equipment:
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Lipid Phase Preparation: Accurately weigh and dissolve Gefitinib (e.g., 100 mg), Dynasan™ 114 (e.g., 100 mg), and Lipoid® 90H (e.g., 250 mg) in a suitable volume of dichloromethane (e.g., 10 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of Kolliphore® 188 (e.g., 0.5% w/v) in deionized water.
-
Emulsification: Add the lipid phase to the aqueous phase under high-speed homogenization at approximately 10,000 rpm for 10 minutes to form a primary oil-in-water (o/w) emulsion.
-
Sonication: Immediately subject the primary emulsion to probe sonication for 5-10 minutes in an ice bath to reduce the droplet size and form a nanoemulsion.
-
Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator. Remove the organic solvent (DCM) under reduced pressure at a controlled temperature (e.g., 40°C).
-
SLN Formation: As the solvent evaporates, the lipid precipitates, forming solid lipid nanoparticles.
-
Purification/Storage: The resulting SLN dispersion can be centrifuged or filtered to remove any unentrapped drug aggregates and stored at 4°C for further analysis.
Protocol 2: Physicochemical Characterization of SLNs
This protocol outlines the key methods for characterizing the synthesized nanoparticles.[8][15]
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Instrumentation: Use a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano).[15]
-
Sample Preparation: Dilute the SLN dispersion with deionized water to achieve an appropriate particle concentration for measurement.
-
Measurement:
-
Equilibrate the sample to 25°C.
-
Perform DLS measurements to determine the average particle size (Z-average) and PDI.
-
Use Laser Doppler Velocimetry (LDV) mode to measure the Zeta Potential, which indicates the surface charge and stability of the dispersion.
-
Perform all measurements in triplicate.
-
B. Entrapment Efficiency (EE%) and Drug Loading (DL%)
-
Separation of Free Drug: Centrifuge a known volume of the SLN dispersion at high speed (e.g., 15,000 rpm, 4°C) to pellet the SLNs. Carefully collect the supernatant containing the unentrapped drug.
-
Quantification:
-
Measure the concentration of Gefitinib in the supernatant using a validated UV-Vis spectrophotometer or HPLC method at its specific λmax (e.g., ~332 nm).[16]
-
To determine the total drug amount, dissolve a known volume of the uncentrifuged SLN dispersion in a suitable solvent (e.g., DCM or a mixture of water/acetonitrile) to break the nanoparticles and release the entrapped drug.[15] Measure the drug concentration.
-
-
Calculation:
-
Entrapment Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the release profile of Gefitinib from the SLNs.[17][18][19]
Materials:
-
Gefitinib-loaded SLN dispersion
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4 (and pH 5.0 to simulate tumor microenvironment)
-
Shaking water bath or incubator
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Loading: Pipette a precise volume (e.g., 2 mL) of the Gefitinib-loaded SLN dispersion into the dialysis bag. Securely seal both ends.
-
Release: Immerse the sealed bag into a vessel containing a known volume of release medium (e.g., 50 mL of PBS pH 7.4). Ensure sink conditions are maintained. Place the entire setup in a shaking water bath at 37°C with gentle agitation (e.g., 100 rpm).[15]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.[18]
-
Analysis: Analyze the concentration of Gefitinib in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the drug release profile. A pure drug solution should be used as a control to compare release rates.[6]
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of Gefitinib-Loaded Solid Lipid Nanoparticles for the Treatment of Breast Cancer: Physicochemical Evaluation, Stability, and Anticancer Activity in Breast Cancer (MCF-7) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Gefitinib-Loaded Solid Lipid Nanoparticles for the Treatment of Breast Cancer: Physicochemical Evaluation, Stability, and Anticancer Activity in Breast Cancer (MCF-7) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gefitinib loaded PLGA and chitosan coated PLGA nanoparticles with magnified cytotoxicity against A549 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-Delivery Anticancer Drug Nanoparticles for Synergistic Therapy Against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Gefitinib-Loaded Solid Lipid Nanoparticles for the Treatment of Breast Cancer: Physicochemical Evaluation, Stability, and Anticancer Activity in Breast Cancer (MCF-7) Cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. Characterization of Drug-Loaded Nanoparticles [bio-protocol.org]
- 16. Synthesis and Characterization of Gefitinib and Paclitaxel Mono and Dual Drug-Loaded Blood Cockle Shells (Anadara granosa)-Derived Aragonite CaCO3 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols for Immunohistochemical Detection of Icotrokinra Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotrokinra is an investigational oral peptide that selectively targets the interleukin-23 (IL-23) receptor, representing a promising therapeutic approach for autoimmune and inflammatory diseases. The IL-23/IL-17 axis is a critical inflammatory pathway, and its inhibition has demonstrated significant therapeutic benefits in conditions such as psoriasis and ulcerative colitis. This compound functions by binding to the IL-23 receptor (IL-23R), thereby inhibiting the downstream signaling cascade that leads to the differentiation, proliferation, and activation of Th17 cells. These cells are a major source of pro-inflammatory cytokines, including IL-17, which drive the inflammatory processes in various autoimmune diseases.
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the IL-23 receptor, the direct target of this compound, in formalin-fixed, paraffin-embedded (FFPE) human tissues. This protocol is intended to assist researchers in visualizing the expression and localization of IL-23R in relevant tissues, such as skin from psoriasis patients and colon tissue from individuals with ulcerative colitis, to better understand the mechanism of action of this compound and to assess target engagement in preclinical and clinical studies.
IL-23 Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the IL-23 signaling pathway and the specific point of intervention by this compound.
Caption: IL-23 signaling pathway and this compound's mechanism of action.
Quantitative Data on IL-23 Receptor Expression
The expression of the IL-23 receptor is upregulated in tissues affected by autoimmune diseases. The following table summarizes quantitative data on IL-23R mRNA expression in psoriatic skin compared to healthy control skin.
| Gene | Tissue | Condition | Median Relative Quantification (RQ) | Fold Change (Psoriatic vs. Healthy) | Reference |
| IL-23R | Skin | Psoriatic | 46.695 | ~6.65 | [1][2] |
| IL-23R | Skin | Healthy | 7.018 | - | [1][2] |
Immunohistochemistry Protocol for IL-23 Receptor
This protocol provides a detailed methodology for the detection of the IL-23 Receptor in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.
Materials and Reagents
-
Primary Antibody: Rabbit polyclonal anti-human IL-23R antibody (e.g., Proteintech Cat# 27163-1-AP or similar validated antibody).
-
FFPE Tissue Sections: 4-5 µm thick sections of human skin or colon mounted on positively charged slides.
-
Deparaffinization and Rehydration Solutions: Xylene, 100% Ethanol (B145695), 95% Ethanol, 70% Ethanol, Deionized Water.
-
Antigen Retrieval Solution: Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0) or Sodium Citrate Buffer (10 mM Sodium Citrate, pH 6.0).
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol (B129727).
-
Blocking Buffer: 5% Normal Goat Serum in PBST.
-
Secondary Antibody: Goat anti-rabbit IgG (HRP-conjugated).
-
Chromogen: 3,3'-Diaminobenzidine (DAB).
-
Counterstain: Hematoxylin.
-
Mounting Medium: Permanent mounting medium.
Experimental Workflow
Caption: Immunohistochemistry experimental workflow.
Detailed Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat the antigen retrieval solution (Tris-EDTA buffer, pH 9.0 is recommended for IL-23R) in a water bath or steamer to 95-100°C.[3]
-
Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse the slides with deionized water and then with PBST.
-
-
Peroxidase Blocking:
-
Incubate the slides in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse the slides 2 times with PBST for 5 minutes each.
-
-
Blocking:
-
Incubate the slides with the blocking buffer (5% Normal Goat Serum in PBST) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-IL-23R antibody to the optimized concentration (e.g., 1:200) in the blocking buffer.[3]
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides 3 times with PBST for 5 minutes each.
-
Incubate the slides with the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse the slides 3 times with PBST for 5 minutes each.
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired brown color intensity is achieved (typically 1-10 minutes). Monitor the color development under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse the slides in Hematoxylin for 1-2 minutes to counterstain the nuclei.
-
Rinse the slides in running tap water until the water runs clear.
-
"Blue" the slides in a suitable bluing reagent or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and clear in xylene.
-
Apply a coverslip with a permanent mounting medium.
-
Expected Results and Interpretation
-
Positive Staining: A brown precipitate at the site of the antigen (IL-23 receptor).
-
Localization: IL-23R is a transmembrane protein, so staining is expected on the cell membrane of positive cells. In psoriatic skin, increased IL-23R expression is observed on T cells in the dermis and epidermis, as well as on dendritic cells and Langerhans cells.[4] In ulcerative colitis, increased IL-23R expression is found on T lymphocytes and other immune cells in the lamina propria.
-
Negative Control: A section incubated without the primary antibody should show no specific staining.
-
Positive Control: A tissue known to express IL-23R (e.g., tonsil tissue) should be used to validate the staining procedure.[3]
By following this detailed protocol, researchers can effectively visualize the expression of this compound's target, the IL-23 receptor, in relevant human tissues, providing valuable insights into disease pathology and the therapeutic potential of this novel oral peptide.
References
Troubleshooting & Optimization
common issues with Icotrokinra stability
Icotrokinra Technical Support Center
Introduction to this compound
This compound is a recombinant human monoclonal antibody (mAb) designed for therapeutic use. As a complex biomolecule, its stability is critical for maintaining safety and efficacy.[1][2] This technical support center provides guidance on common stability issues encountered during the handling, storage, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability issues for this compound, as with many monoclonal antibodies, are physical and chemical degradation.[3]
-
Physical Instability: This primarily involves aggregation, where antibody monomers associate to form dimers, oligomers, and larger insoluble particles.[[“]][5][6] Aggregation can be triggered by factors like temperature fluctuations, mechanical stress (shaking or agitation), and repeated freeze-thaw cycles.[7]
-
Chemical Instability: This includes processes like oxidation, deamidation, and fragmentation.[8][9][10][11][12] These modifications can alter the antibody's structure, charge, and antigen-binding affinity.[8][9]
Q2: My this compound solution appears cloudy or has visible particles. What should I do?
A2: Cloudiness or visible particulates are often signs of aggregation or precipitation.[13] Do not use the solution. This can be caused by improper storage temperatures, freeze-thaw cycles, or contamination.[7][14] It is recommended to discard the vial and use a new one, ensuring adherence to recommended storage and handling protocols.
Q3: I've observed a decrease in this compound's biological activity in my assays. What could be the cause?
A3: A loss of potency can be due to several factors:
-
Aggregation: Aggregates may have reduced or no biological activity and can interfere with assays.[13]
-
Chemical Degradation: Oxidation of key amino acid residues (like methionine and tryptophan) or deamidation of asparagine residues can alter the antibody's structure and function, impacting its binding affinity.[8][9][10][12]
-
Improper Storage: Exposure to light or elevated temperatures can accelerate degradation.[1][3][7] Most antibodies should be stored away from light.[7]
Q4: What are the recommended storage conditions for this compound?
A4: For optimal stability, this compound should be stored under the following conditions:
-
Long-term storage (months to years): Store at -80°C.[15][16] Aliquoting the antibody into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[7][15]
-
Protection from Light: Always store this compound in its original packaging or in a light-protected container.[1][7]
Q5: How many times can I freeze and thaw this compound?
A5: It is strongly advised to minimize freeze-thaw cycles as they can lead to aggregation and a loss of activity.[7][14][15] Ideally, upon first use, the stock solution should be aliquoted into single-use volumes to prevent the need for repeated thawing of the main stock.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common stability issues.
Issue 1: High Levels of Aggregation Detected by SEC-HPLC
| Potential Cause | Troubleshooting Steps |
| Repeated Freeze-Thaw Cycles | 1. Review handling procedures. Ensure aliquots are single-use. 2. For a new vial, create small-volume aliquots for future experiments.[14][15] |
| Improper Storage Temperature | 1. Verify storage freezer/refrigerator temperatures. 2. Ensure the antibody is not stored in a frost-free freezer, which has temperature fluctuations.[14] 3. Store at the back of the freezer to minimize temperature changes from door openings.[15] |
| Mechanical Stress (Vortexing/Shaking) | 1. Mix solutions by gentle swirling or inversion, not by vigorous shaking or vortexing. |
| Formulation Issues (Incorrect Buffer/pH) | 1. Confirm the buffer composition and pH are as recommended on the product datasheet. Extreme pH can destabilize antibodies. |
Issue 2: Evidence of Chemical Degradation (e.g., Oxidation, Deamidation)
| Potential Cause | Troubleshooting Steps |
| Exposure to Light | 1. Store vials in the dark or in amber tubes.[1][7] 2. Minimize exposure to ambient light during experimental procedures. |
| Presence of Oxidizing Agents | 1. Ensure buffers and reagents are free from trace metals or oxidizing contaminants. |
| Prolonged Storage at Sub-optimal Temperatures | 1. Review storage duration and temperature. Even at 2-8°C, chemical degradation can occur over extended periods.[1] |
Experimental Protocols
Protocol 1: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Analysis
This method separates proteins based on their size in solution and is a primary technique for quantifying aggregates.[17]
-
Instrumentation: HPLC system with a UV detector.
-
Column: TSKgel G3000SWxl (or equivalent).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of this compound sample (typically at 1 mg/mL).
-
Run the analysis for 30 minutes.
-
Identify and integrate peaks corresponding to the monomer, dimer, and higher-order aggregates. The monomer peak will be the main peak, with aggregate peaks eluting earlier.
-
Protocol 2: Ion-Exchange Chromatography (IEX-HPLC) for Charge Variant Analysis
This technique separates proteins based on surface charge differences and is effective for detecting chemical modifications like deamidation.[12]
-
Instrumentation: HPLC system with a UV detector.
-
Column: ProPac WCX-10 (or equivalent).
-
Mobile Phase A: 20 mM Sodium Phosphate, pH 6.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, 500 mM NaCl, pH 6.0.
-
Gradient: 0-100% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject 50 µL of this compound sample (at 1 mg/mL).
-
Run the gradient.
-
Analyze the chromatogram for acidic and basic variants, which elute at different salt concentrations relative to the main peak. Deamidation typically results in more acidic species.
-
Visualizations
Logical Workflow for Troubleshooting this compound Stability
Caption: Troubleshooting workflow for this compound stability issues.
Common Degradation Pathways for this compound
Caption: Overview of this compound physical and chemical degradation pathways.
References
- 1. precisionantibody.com [precisionantibody.com]
- 2. Monoclonal Antibody-drug Stability Optimization | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 7. k2sci.com [k2sci.com]
- 8. Oxidation and Deamidation of Monoclonal Antibody Products: Potential Impact on Stability, Biological Activity, and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous monitoring of oxidation, deamidation, isomerization, and glycosylation of monoclonal antibodies by liquid chromatography-mass spectrometry method with ultrafast tryptic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. The Stability Problem: Why Some Recombinant Antibodies Don’t Make It to Market [evitria.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. neobiotechnologies.com [neobiotechnologies.com]
- 16. susupport.com [susupport.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
optimizing Icotrokinra concentration for [specific assay]
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Icotrokinra in their experiments. Below are troubleshooting guides and frequently asked questions (FAQs) to help optimize the use of this compound, particularly for assays measuring the inhibition of IL-23-induced STAT3 phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an investigational, orally administered peptide that functions as a selective antagonist of the interleukin-23 receptor (IL-23R)[1]. It binds with high affinity to the IL-23R, thereby blocking the downstream signaling cascade initiated by IL-23[2]. This inhibition prevents the differentiation, survival, and activation of T helper 17 (Th17) cells, which are key drivers of inflammation in various autoimmune diseases[2][3].
Q2: What is a key in vitro assay to measure the pharmacodynamic activity of this compound?
A2: A key and relevant in vitro assay is the inhibition of IL-23-induced STAT3 phosphorylation (pSTAT3). This compound has been shown to inhibit IL-23-induced STAT3 phosphorylation in peripheral blood mononuclear cells (PBMCs) with an IC50 of 5.6 pM[1]. This assay is a direct measure of the compound's ability to block the proximal signaling event following IL-23 receptor activation.
Q3: What is the reported binding affinity of this compound for the IL-23 receptor?
A3: this compound demonstrates a high affinity for the human IL-23 receptor, with a reported dissociation constant (KD) of 7.1 pM[1][2].
Q4: In what cell types can the pSTAT3 inhibition assay be performed?
A4: This assay can be performed in various cell types that express the IL-23 receptor, most notably in peripheral blood mononuclear cells (PBMCs)[1] and specific T cell subsets.
Optimizing this compound Concentration for IL-23-Induced pSTAT3 Inhibition Assay
This section provides guidance on determining the optimal concentration range for this compound in an IL-23-induced STAT3 phosphorylation inhibition assay.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/System | Source |
| Binding Affinity (KD) | 7.1 pM | IL-23 Receptor | [1][2] |
| IC50 (IL-23 Signaling) | 5.6 pM | Human Cells | [1][2] |
| IC50 (IFNγ Production) | 18.4 pM | NK Cells | [2] |
| IC50 (IFNγ Production) | 11 pM | Whole Blood | [2] |
Experimental Protocol: IL-23-Induced STAT3 Phosphorylation Inhibition Assay
Objective: To determine the IC50 value of this compound by measuring the inhibition of IL-23-induced STAT3 phosphorylation in human PBMCs.
Methodology:
-
Cell Preparation:
-
Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells and resuspend them in an appropriate cell culture medium.
-
Determine cell viability and concentration using a hemocytometer or an automated cell counter.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound to create a range of concentrations for the dose-response curve. It is advisable to start with a wide range, for example, from 1 pM to 1 µM, and then narrow it down based on initial results.
-
-
Assay Procedure:
-
Pre-incubate the PBMCs with the various concentrations of this compound for a specified period (e.g., 1-2 hours) at 37°C. Include a vehicle control (solvent only).
-
Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-23 for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control (no IL-23).
-
Immediately fix the cells (e.g., with paraformaldehyde) to preserve the phosphorylation state of STAT3.
-
Permeabilize the cells (e.g., with methanol) to allow for intracellular antibody staining.
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3). It is also recommended to co-stain for cell surface markers to identify specific cell populations (e.g., CD4+ T cells).
-
Analyze the cells using a flow cytometer to quantify the median fluorescence intensity (MFI) of pSTAT3 in the target cell population[4].
-
-
Data Analysis:
-
Calculate the percentage of inhibition of pSTAT3 for each this compound concentration relative to the IL-23 stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the IL-23-induced pSTAT3 response.
-
Mandatory Visualizations
Caption: IL-23 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the IL-23-induced pSTAT3 inhibition assay.
Troubleshooting Guide
Issue 1: High variability in pSTAT3 signal between replicates.
-
Possible Cause 1: Inconsistent cell numbers.
-
Recommendation: Ensure accurate and consistent cell counting and plating. Use a calibrated automated cell counter if available.
-
-
Possible Cause 2: Variability in reagent addition.
-
Recommendation: Use calibrated pipettes and ensure consistent mixing after adding this compound and IL-23.
-
-
Possible Cause 3: Cell health.
-
Recommendation: Ensure PBMCs are healthy and have high viability (>95%) before starting the assay. Do not use cells that have been in culture for an extended period.
-
Issue 2: No or weak IL-23-induced pSTAT3 signal.
-
Possible Cause 1: Inactive IL-23.
-
Recommendation: Check the activity of the recombinant IL-23. Use a new lot or a different supplier if necessary. Titrate the IL-23 concentration to find the optimal stimulating dose (EC50-EC80).
-
-
Possible Cause 2: Suboptimal stimulation time.
-
Recommendation: Perform a time-course experiment to determine the peak of pSTAT3 signal after IL-23 stimulation (typically 15-30 minutes).
-
-
Possible Cause 3: Issues with flow cytometry staining.
-
Recommendation: Titrate the pSTAT3 antibody to determine the optimal concentration. Ensure proper fixation and permeabilization steps. Include positive and negative controls for staining.
-
Issue 3: this compound does not show a dose-dependent inhibition.
-
Possible Cause 1: Incorrect concentration range.
-
Recommendation: Based on the known picomolar potency of this compound, ensure the dilution series covers a range from at least 1 pM to 1 nM. If no inhibition is observed, there might be an issue with the compound's integrity.
-
-
Possible Cause 2: Compound solubility or stability issues.
-
Recommendation: Ensure this compound is fully dissolved in the stock solution. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Assay window is too small.
-
Recommendation: Optimize the IL-23 concentration to achieve a robust pSTAT3 signal that allows for a clear window of inhibition.
-
Caption: Logical relationships for troubleshooting common assay issues.
References
troubleshooting Icotrokinra off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Icotrokinra. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class investigational targeted oral peptide that selectively blocks the Interleukin-23 (IL-23) receptor.[1][2][3] By binding to the IL-23 receptor with high affinity (single-digit picomolar), it inhibits IL-23-mediated signaling.[1][2][4] This blockade is crucial as the IL-23 pathway is a key driver of inflammation in several autoimmune diseases, including plaque psoriasis and ulcerative colitis.[1][3][4] The inhibition of this pathway prevents the expansion and survival of T helper 17 (Th17) cells, which are responsible for producing pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.[5]
Q2: What is the selectivity profile of this compound?
A2: this compound is designed to be highly selective for the IL-23 receptor.[1][2][4] This selectivity is a key feature, minimizing the potential for off-target effects. It potently and specifically inhibits IL-23-induced signaling.[5]
Q3: What are the known adverse events associated with this compound in clinical trials?
A3: Across multiple Phase 3 clinical trials (ICONIC-LEAD, ICONIC-TOTAL, and ICONIC-ADVANCE 1 & 2), this compound has demonstrated a favorable safety profile, with adverse event (AE) rates similar to placebo.[3][6][7] The most commonly reported AEs are nasopharyngitis and upper respiratory tract infection. Importantly, no new safety signals have been identified in the extensive clinical development program.[3][6][7] The incidence of gastrointestinal-related events was also comparable to placebo.
Troubleshooting Guide
Q4: My in vitro experiment shows lower than expected inhibition of IL-23 signaling. What are the possible reasons?
A4: Several factors could contribute to lower-than-expected efficacy in an in vitro setting:
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Cell System Viability and Receptor Expression: Ensure the cell line or primary cells used have sufficient viability and express the IL-23 receptor at adequate levels. Receptor expression levels can vary between cell types and culture conditions.
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This compound Concentration and Stability: Verify the concentration and integrity of your this compound stock solution. As a peptide, it may be susceptible to degradation if not stored or handled properly. Prepare fresh dilutions for each experiment.
-
Assay Conditions: The kinetics of this compound binding and inhibition may be influenced by assay parameters such as incubation time, temperature, and the presence of serum proteins. Optimize these conditions for your specific experimental setup.
-
IL-23 Concentration: The concentration of IL-23 used to stimulate the cells is critical. If the IL-23 concentration is too high, it may overcome the inhibitory effect of this compound, especially at lower concentrations of the inhibitor. Perform a dose-response curve for IL-23 to determine the optimal concentration for your assay.
Q5: I am observing unexpected cellular responses in my experiments that do not seem related to IL-23 pathway inhibition. Could these be off-target effects?
A5: While this compound is highly selective for the IL-23 receptor, it is essential to rigorously control experiments to rule out other possibilities before concluding an off-target effect:
-
Vehicle Controls: Always include a vehicle-only control to account for any effects of the solvent used to dissolve this compound.
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Positive and Negative Controls: Use a known inhibitor of the IL-23 pathway as a positive control and an irrelevant peptide of similar size and chemical properties as a negative control to ensure the observed effects are specific to this compound's intended mechanism.
-
Cell Line Authentication: Verify the identity and purity of your cell line to rule out contamination or misidentification, which could lead to unexpected biological responses.
-
Literature Review: Consult the latest research on this compound to see if similar observations have been reported. As a novel therapeutic, the understanding of its cellular effects is continuously evolving.
Data Summary
This compound Efficacy in Plaque Psoriasis (Phase 3 Clinical Trials)
| Study | Primary Endpoint | This compound | Placebo | Timepoint |
| ICONIC-LEAD | IGA 0/1 (clear/almost clear skin) | 65% | 8% | Week 16 |
| PASI 90 | 50% | 4% | Week 16 | |
| ICONIC-TOTAL | Overall IGA 0/1 | 57% | 6% | Week 16 |
| Scalp-specific IGA 0/1 | 66% | 11% | Week 16 | |
| Genital-specific PGA 0/1 | 77% | 21% | Week 16 | |
| ICONIC-ADVANCE 1&2 | Met co-primary endpoints vs. placebo and showed superiority to deucravacitinib | - | - | Week 16 & 24 |
This compound Safety Profile (Adverse Events)
| Study | Adverse Events (AEs) | This compound | Placebo | Timepoint |
| ICONIC-LEAD (Adolescents) | ≥1 AE | 50% | 73% | Week 16 |
| ICONIC-TOTAL | Any AE | 50% | 42% | Week 16 |
| Serious AEs | 0.5% | 1.9% | Week 16 | |
| Pooled Data | Any AE | 49.1% | 51.9% | - |
Experimental Protocols
Protocol 1: In Vitro IL-23-Induced STAT3 Phosphorylation Assay
This protocol is designed to assess the inhibitory activity of this compound on IL-23-induced STAT3 phosphorylation in peripheral blood mononuclear cells (PBMCs).
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
This compound Treatment: Seed the PBMCs in a 96-well plate and pre-incubate with varying concentrations of this compound or vehicle control for 1-2 hours.
-
IL-23 Stimulation: Stimulate the cells with recombinant human IL-23 for 15-30 minutes.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting or ELISA: Analyze the cell lysates for phosphorylated STAT3 (pSTAT3) and total STAT3 levels using either Western blotting or a pSTAT3-specific ELISA kit.
-
Data Analysis: Quantify the pSTAT3/total STAT3 ratio and calculate the IC50 value for this compound.
Protocol 2: Caco-2 Permeability Assay
This assay is used to evaluate the intestinal permeability of this compound in vitro.
-
Caco-2 Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer and differentiate, typically for 21 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay: Add this compound to the apical (AP) side of the Transwell insert and collect samples from the basolateral (BL) side at various time points.
-
Sample Analysis: Quantify the concentration of this compound in the basolateral samples using a validated analytical method such as LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to determine the permeability of this compound across the Caco-2 monolayer.
Visualizations
Caption: IL-23 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. accessnewswire.com [accessnewswire.com]
- 2. This compound results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 3. drugs.com [drugs.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Translational Pharmacokinetics of this compound, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound results show 75% of adolescents with plaque psoriasis achieved completely clear skin and demonstrate favorable safety profile in a once daily pill [prnewswire.com]
- 7. This compound clears Psoriasis in challenging areas - Medthority [medthority.com]
Icotrokinra experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility when working with Icotrokinra.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as JNJ-77242113 or PN-235) is an investigational, orally administered, targeted peptide that selectively antagonizes the interleukin-23 receptor (IL-23R). By binding to the IL-23R, this compound blocks the downstream signaling pathway that involves Janus kinase 2 (JAK2), Tyrosine kinase 2 (TYK2), and Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition prevents the differentiation, proliferation, and activation of T helper 17 (Th17) cells, which are key drivers of inflammation in several autoimmune diseases.
Q2: What are the reported in vitro potency values for this compound?
A2: this compound has demonstrated high potency in various in vitro assays. Key reported values include an IC₅₀ of 5.6 pM for inhibiting IL-23-induced STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs) and an IC₅₀ of 11 pM for inhibiting IFNγ production in whole blood.[1] The dissociation constant (Kᴅ) for binding to the human IL-23 receptor is approximately 7.1 pM.[1]
Q3: What are the common sources of variability when working with peptide drugs like this compound?
A3: Experiments with peptide drugs can be sensitive to several factors. Common sources of variability include:
-
Peptide Handling: Peptides can adsorb to plastic surfaces. It is recommended to use low-adhesion microplates and pipette tips. Reconstitution and storage conditions (temperature, solvent, and exposure to light) can also impact peptide stability and activity.
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Reagent Quality: The purity and activity of recombinant cytokines (e.g., IL-23), antibodies, and cell culture media can significantly impact assay results.
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Cell-Based Assay Conditions: Cell density, passage number, and donor variability (for primary cells) can all introduce variability.
-
Standard Preparation: Inconsistent weighing, sonication, and determination of water content for lyophilized peptides can lead to errors in concentration calculations.
Q4: How can I minimize adsorption of this compound to labware?
A4: To minimize adsorption, use polypropylene (B1209903) or other low-protein-binding tubes and plates. Pre-rinsing pipette tips with the peptide solution before transferring can also help. Including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer can also reduce non-specific binding, but should be tested for compatibility with your specific assay.
Troubleshooting Guides
Issue 1: High Variability in IL-23-Induced STAT3 Phosphorylation (pSTAT3) Assay
| Symptom | Possible Cause | Troubleshooting Steps |
| High well-to-well variability in pSTAT3 signal (High CV%) | 1. Inconsistent Cell Plating: Uneven cell distribution across the plate. 2. Pipetting Errors: Inaccurate dispensing of this compound, IL-23, or detection reagents. 3. Temperature Gradients: Uneven temperature across the incubation plate. | 1. Ensure cells are thoroughly resuspended before plating. Mix gently to avoid cell stress. 2. Use calibrated pipettes and low-retention tips. For serial dilutions, ensure thorough mixing between steps. 3. Use a water bath or a calibrated incubator. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile buffer. |
| Inconsistent Inhibition by this compound | 1. Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution. 2. Suboptimal Pre-incubation Time: Insufficient time for this compound to bind to the IL-23R before stimulation. | 1. Aliquot this compound stock solutions upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Ensure a pre-incubation period of 1-2 hours with this compound before adding IL-23. |
| Low pSTAT3 Signal in Positive Control (IL-23 only) | 1. Low IL-23 Activity: Degradation of the recombinant IL-23. 2. Low IL-23R Expression: The cell line or primary cells used have low or variable expression of the IL-23 receptor. 3. Suboptimal Stimulation Time: IL-23 stimulation time is too short or too long. | 1. Use a fresh vial of IL-23 or test the activity of the current stock. 2. Verify IL-23R expression on target cells using flow cytometry or qPCR. 3. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal IL-23 stimulation time for maximal pSTAT3 signal. A 15-30 minute stimulation is often effective.[2] |
Issue 2: Poor Reproducibility in Cytokine Release Assays (e.g., IL-17A, IFNγ)
| Symptom | Possible Cause | Troubleshooting Steps |
| High Inter-Assay Variability (Poor Day-to-Day Reproducibility) | 1. Donor Variability (Primary Cells): Significant differences in the response of PBMCs or whole blood from different donors. 2. Reagent Lot-to-Lot Variation: Differences in ELISA kits, antibodies, or recombinant cytokines between lots. 3. Incubation Time Variation: Inconsistent incubation times for cell stimulation or ELISA steps. | 1. If possible, use a single large batch of cryopreserved PBMCs from one donor for a set of experiments. If using multiple donors, include an internal control on each plate to normalize the response. 2. Qualify new lots of critical reagents against the old lot before use in experiments. Run a standard curve on every plate. 3. Use calibrated timers and a consistent workflow for all assays. For cytokine release, a 24-48 hour stimulation is typical.[2] |
| High Background in Unstimulated Wells | 1. Cell Stress: Over-manipulation of cells during isolation or plating. 2. Contamination: Mycoplasma or endotoxin (B1171834) contamination in cell culture. 3. Non-specific Antibody Binding (ELISA): Insufficient blocking or washing during the ELISA procedure. | 1. Handle cells gently. Allow cells to rest for a few hours after plating before adding compounds. 2. Regularly test cell cultures for contamination. Use endotoxin-free reagents. 3. Increase blocking time or use a different blocking buffer. Ensure adequate washing between ELISA steps. |
| No Dose-Dependent Inhibition by this compound | 1. Incorrect Concentration Range: The tested concentrations of this compound are too high or too low. 2. Assay Window Too Small: The difference between the stimulated and unstimulated control is too small to detect inhibition. | 1. Based on the reported IC₅₀ of ~11 pM for IFNγ inhibition, test a wide concentration range (e.g., 0.1 pM to 100 nM) in a log or half-log dilution series. 2. Optimize the concentration of the stimulating agent (e.g., IL-23) to achieve a robust signal (at least 3-5 fold over background) without causing cytotoxicity. |
Data Presentation: Expected Assay Variability
The following tables summarize typical intra-assay and inter-assay coefficients of variation (CV%) that can be expected for key experiments. These values are estimates and can vary based on the specific protocol, reagents, and instrumentation used. A CV of ≤15-20% is generally considered acceptable for most bioanalytical assays.[3][4]
Table 1: IL-23-Induced STAT3 Phosphorylation Assay (Flow Cytometry)
| Parameter | Expected CV% | Notes |
| Intra-Assay CV% | 5 - 15% | Variability within a single plate. Primarily influenced by pipetting precision and cell plating consistency. |
| Inter-Assay CV% | 15 - 25% | Variability across different days or experiments. Influenced by reagent lot changes, donor variability, and instrument performance. |
Table 2: Cytokine Release Assay (ELISA)
| Parameter | Expected CV% | Notes |
| Intra-Assay CV% | < 15% | Variability within a single ELISA plate. Replicates should ideally have a CV of less than 20%.[4] |
| Inter-Assay CV% | < 20% (singleplex) | Variability between different ELISA plates or days. Can be significantly higher for multiplex assays. |
Experimental Protocols
Protocol 1: In Vitro IL-23-Induced STAT3 Phosphorylation Assay
This protocol describes how to measure the inhibitory effect of this compound on IL-23-induced STAT3 phosphorylation in human PBMCs via flow cytometry.
Materials:
-
This compound
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Human PBMCs
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Recombinant Human IL-23
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RPMI 1640 with 10% FBS
-
Fixation/Permeabilization Buffer
-
Phospho-STAT3 (Tyr705) Antibody (fluorochrome-conjugated)
-
CD4 Antibody (for cell gating, optional)
Methodology:
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Cell Preparation: Thaw and wash cryopreserved human PBMCs. Resuspend in RPMI 1640 + 10% FBS to a concentration of 1x10⁶ cells/mL. Plate 100 µL of cell suspension per well in a 96-well U-bottom plate.
-
Compound Preparation: Prepare a serial dilution of this compound in assay media. A typical starting concentration range might be 1 nM down to 0.01 pM.
-
Treatment: Add 50 µL of the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO at the same final concentration). Pre-incubate for 1-2 hours at 37°C, 5% CO₂.
-
Stimulation: Prepare a solution of recombinant human IL-23 at a concentration that gives a sub-maximal response (e.g., EC₈₀, to be determined empirically, often around 1-10 ng/mL). Add 50 µL of the IL-23 solution to all wells except the unstimulated control. Stimulate for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Immediately stop the reaction by fixing and permeabilizing the cells according to the buffer manufacturer's instructions.
-
Staining: Stain the cells with a fluorescently labeled anti-pSTAT3 (Tyr705) antibody for 30-60 minutes at room temperature in the dark. If desired, co-stain with cell surface markers like CD4.
-
Analysis: Wash the cells and acquire data on a flow cytometer. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT3 signal.
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Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the IL-23 stimulated control and plot a dose-response curve to determine the IC₅₀.
Protocol 2: Ex Vivo IL-17A Release Assay in Whole Blood
This protocol assesses the effect of this compound on IL-23-induced IL-17A production in human whole blood.
Materials:
-
This compound
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Freshly drawn human whole blood (sodium heparin tubes)
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Recombinant Human IL-23
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RPMI 1640 (serum-free)
-
Human IL-17A ELISA Kit
Methodology:
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Blood Collection: Collect whole blood from healthy donors into sodium heparin tubes. Use within 2 hours of collection.
-
Compound Preparation: Prepare serial dilutions of this compound in RPMI 1640 at 10x the final concentration.
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Assay Setup: In a 96-well plate, add 20 µL of the 10x this compound dilutions.
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Blood Plating: Add 160 µL of whole blood to each well.
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Stimulation: Add 20 µL of 10x recombinant human IL-23 (final concentration to be optimized, e.g., 10-50 ng/mL) to the appropriate wells. Add 20 µL of RPMI 1640 to unstimulated and vehicle control wells.
-
Incubation: Mix gently and incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
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Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the plasma supernatant without disturbing the cell pellet.
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Cytokine Analysis: Measure the concentration of IL-17A in the supernatant using a validated human IL-17A ELISA kit, following the manufacturer's instructions.
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Data Analysis: Calculate the percent inhibition of IL-17A production for each this compound concentration and determine the IC₅₀.
Visualizations
Caption: IL-23 signaling pathway and the point of inhibition by this compound.
References
overcoming Icotrokinra resistance in cell lines
Welcome to the Technical Support Center for Icotrokinra. This guide is designed for researchers, scientists, and drug development professionals to understand, identify, and overcome potential resistance to this compound in cell lines.
Disclaimer: this compound is an investigational peptide drug that functions as a selective interleukin-23 (IL-23) receptor antagonist.[1][2][3] As it is still in development, publicly available data on acquired resistance in cell lines is limited. This guide is based on established principles of drug resistance to targeted therapies, particularly those modulating cytokine receptor signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, targeted oral peptide designed to selectively bind to and block the interleukin-23 receptor (IL-23R).[1][4][5] The IL-23 pathway is a key driver of inflammation in several autoimmune diseases.[1][4] By blocking the IL-23 receptor, this compound inhibits IL-23-mediated signaling.[1] This prevents the phosphorylation and activation of downstream signaling proteins, primarily STAT3 (Signal Transducer and Activator of Transcription 3), which is part of the JAK-STAT signaling pathway.[1][6] Inhibition of this pathway reduces the production of pro-inflammatory cytokines, such as IL-17, which are involved in the inflammatory cascade.[4]
This compound's Primary Signaling Pathway
The diagram below illustrates the IL-23 signaling pathway and the point of intervention by this compound.
Caption: The IL-23 signaling pathway and inhibition by this compound.
Q2: My cells are no longer responding to this compound. How do I confirm resistance?
The first step is to quantitatively confirm a resistant phenotype. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in your cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance.[7]
Table 1: Example IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Resistance Index (RI) |
| Parental Line | This compound | 10 | 1.0 |
| Resistant Line | This compound | 250 | 25.0 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Q3: What are the common mechanisms of acquired resistance to targeted therapies like this compound?
While specific mechanisms for this compound are still under investigation, resistance to targeted therapies, including kinase inhibitors, generally falls into two main categories:
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On-Target Alterations: These are changes related to the drug's direct target.
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Target Mutations: Mutations in the drug's target protein (in this case, the IL-23 receptor) could prevent this compound from binding effectively.[8][9]
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Target Amplification: Increased expression of the IL-23 receptor could require higher concentrations of this compound to achieve the same level of inhibition.[10]
-
-
Off-Target Alterations (Bypass Tracks): Cancer cells can activate alternative signaling pathways to bypass the need for the inhibited pathway, thereby sustaining proliferation and survival.[7][10]
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Bypass Pathway Activation: A frequent mechanism of resistance is the activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, which can promote cell survival independently of JAK-STAT signaling.[11][12][13][14]
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Downstream Pathway Activation: Mutations or amplification of downstream signaling components can also lead to resistance.[8]
-
Q4: How can I investigate the underlying resistance mechanism in my cell line?
A systematic approach is required to pinpoint the resistance mechanism. This typically involves genetic sequencing and analysis of key signaling proteins.
Table 2: Investigating Potential Resistance Mechanisms
| Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| On-Target: IL-23R Mutation | Sanger or Next-Generation Sequencing (NGS) of the IL-23R gene. | Detection of a mutation in the resistant cell line that is absent in the parental line. |
| Off-Target: Bypass Pathway Activation (e.g., PI3K/AKT) | Western Blotting for key signaling proteins (e.g., p-AKT, p-mTOR). | Increased phosphorylation of AKT and/or mTOR, indicating pathway activation, despite this compound treatment. |
Troubleshooting Guides
Issue 1: My cell line shows a decreased response to this compound in viability assays.
This is a common indication of acquired resistance. Follow this stepwise guide to investigate and characterize the resistance.
Experimental Workflow for Characterizing this compound Resistance
Caption: A logical workflow for confirming and characterizing resistance.
Issue 2: How can I overcome resistance mediated by bypass pathway activation?
If you have identified that a bypass pathway, such as PI3K/AKT, is activated in your this compound-resistant cell line, a combination therapy approach may be effective.
Potential Bypass Signaling Pathway in this compound Resistance
Hyperactivation of the PI3K/AKT/mTOR pathway is a known mechanism of drug resistance and cancer progression.[11][14][15]
Caption: The PI3K/AKT signaling pathway as a potential bypass mechanism.
Strategy: Combine this compound with a targeted inhibitor of the activated bypass pathway. For example, if the PI3K/AKT pathway is hyperactive, using an AKT inhibitor in combination with this compound could restore sensitivity. Targeting the PI3K/Akt pathway is a potential strategy to overcome drug resistance in cancer.[13]
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous, escalating drug exposure.[16][17][18]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CCK-8).[19]
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration of approximately one-tenth of the IC50.[20]
-
Dose Escalation: Once the cells resume a normal proliferation rate (typically after 2-3 passages), increase the this compound concentration by 1.5- to 2-fold.[17]
-
Repeat and Monitor: Repeat the dose escalation step. If significant cell death occurs, maintain the cells at the previous concentration until they have adapted.[18] This process can take 3-12 months.[21]
-
Cryopreservation: At each stage of increased resistance, cryopreserve a stock of cells.[16][17]
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Confirmation of Resistance: Once cells are stably growing at a significantly higher concentration (e.g., 10-fold the initial IC50), confirm the new IC50 value.[17] Maintain the resistant cell line in media containing the final concentration of this compound.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol allows for the assessment of protein expression and phosphorylation status in sensitive versus resistant cell lines.[7][22]
-
Cell Lysis: Lyse sensitive and resistant cells (with and without this compound treatment) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for your proteins of interest (e.g., p-STAT3, STAT3, p-AKT, AKT, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression and phosphorylation levels between samples.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. This compound results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 4. benchchem.com [benchchem.com]
- 5. mdnewsline.com [mdnewsline.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Culture Academy [procellsystem.com]
- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Icotrokinra assay interference and artifacts
Welcome to the technical support center for Icotrokinra assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential assay interference, artifacts, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a targeted oral peptide that functions as a selective antagonist of the interleukin-23 receptor (IL-23R).[1][2][3][4][5][6][7] By binding to the IL-23R, this compound blocks IL-23-mediated signaling, which in turn inhibits the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[8][9] This mechanism is central to its therapeutic effect in IL-23-mediated inflammatory diseases.
Q2: What are the key assays for characterizing this compound's activity?
A2: The primary assays for this compound fall into three categories:
-
Binding Assays: To quantify the affinity and kinetics of this compound binding to the IL-23 receptor. Competitive ELISAs are a common format.
-
Functional Cell-Based Assays: To measure the inhibitory effect of this compound on the IL-23 signaling pathway. This is often assessed by quantifying the inhibition of IL-23-induced STAT3 phosphorylation.
-
Downstream Cytokine Assays: To measure the reduction in IL-17A, IL-17F, and IL-22 production from relevant immune cells (e.g., Th17 cells) following this compound treatment.
Q3: My this compound stock solution appears cloudy. Can I still use it?
A3: Cloudiness in a peptide solution may indicate precipitation or aggregation. It is not recommended to use a cloudy solution as it can lead to inaccurate dosing and variable assay results. Please refer to the manufacturer's instructions for proper solubilization. If the issue persists with a new vial, contact technical support.
Q4: Can I use plasma samples directly in my cell-based assay?
A4: Using plasma directly can introduce interference from endogenous factors. It is advisable to perform a sample cleanup or use a serum-free medium for the final steps of the cell-based assay to minimize matrix effects. Some assays have been shown to tolerate up to 10% human serum, but this should be validated for your specific protocol.[10]
This compound Signaling Pathway
The diagram below illustrates the IL-23 signaling pathway and the point of intervention by this compound.
Troubleshooting Guides
Competitive ELISA for this compound Binding Affinity
This assay measures the ability of this compound to compete with a labeled ligand (e.g., biotinylated IL-23) for binding to the immobilized IL-23 receptor. A lower signal indicates stronger competition by this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High Background Signal | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent. Increase the number and duration of wash steps.[2][11] |
| Concentration of detection reagent is too high. | Titrate the streptavidin-HRP or other detection reagent to an optimal concentration.[2] | |
| No or Weak Signal | Inactive components (receptor, ligand, or this compound). | Use fresh reagents and verify their activity with positive controls. |
| Incorrect buffer composition. | Ensure the assay buffer is compatible with all components and at the correct pH.[2] | |
| High Variability (High %CV) | Pipetting inconsistency. | Ensure proper pipetting technique, use calibrated pipettes, and change tips for each sample.[2] |
| Uneven plate coating. | Ensure the plate is coated evenly and prevent evaporation by using a plate sealer.[11] | |
| Poor Standard Curve | Improper standard dilution. | Prepare fresh serial dilutions of this compound for each experiment. Check calculations.[12] |
| Standard concentration range is not optimal. | Adjust the concentration range of the standard curve to better fit the expected IC50. |
| Parameter | Expected Value |
| This compound IC50 | 5 - 20 pM |
| Maximum Signal (B0) | > 1.5 OD |
| Nonspecific Binding (NSB) | < 0.1 OD |
| Assay Window (B0/NSB) | > 10 |
| Intra-assay %CV | < 10% |
| Inter-assay %CV | < 15% |
IL-23-Induced STAT3 Phosphorylation Assay
This cell-based assay quantifies the ability of this compound to inhibit the phosphorylation of STAT3 in response to IL-23 stimulation.
| Observed Problem | Potential Cause | Recommended Solution |
| High Basal pSTAT3 Levels | Cells are over-confluent or stressed. | Ensure optimal cell density and health. Avoid leaving cells in serum-free media for extended periods before stimulation. |
| Endogenous cytokine production. | Wash cells thoroughly before stimulation to remove any secreted cytokines. | |
| Low or No IL-23-Induced Signal | Low IL-23R expression on cells. | Use a cell line known to express sufficient levels of the IL-23 receptor (e.g., Th17-differentiated primary cells). |
| Inactive IL-23. | Verify the bioactivity of the recombinant IL-23 used for stimulation. | |
| Inconsistent Results | Variation in cell number per well. | Use a cell counter to ensure consistent cell plating. |
| Variation in stimulation/incubation times. | Use a multichannel pipette for simultaneous addition of reagents and adhere strictly to incubation times. | |
| "Edge Effects" on Plate | Uneven temperature or evaporation across the plate. | Ensure proper plate sealing and use a water bath or incubator with good temperature uniformity. Avoid using the outer wells if the problem persists.[12] |
| Parameter | Expected Value |
| This compound IC50 | 5 - 50 pM |
| Fold Induction (IL-23 vs. Basal) | > 5-fold |
| Z'-factor | > 0.5 |
| Intra-plate %CV | < 15% |
| Inter-plate %CV | < 20% |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound-IL-23R Binding
This protocol outlines a method to determine the IC50 value of this compound by measuring its ability to inhibit the binding of biotinylated IL-23 to the IL-23 receptor.
Materials:
-
High-binding 96-well microplate
-
Recombinant human IL-23 Receptor
-
Biotinylated recombinant human IL-23
-
This compound standard
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Coat the microplate wells with 100 µL of IL-23R (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Assay Buffer and incubate for 2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 50 µL of the this compound dilutions to the wells.
-
Add 50 µL of biotinylated IL-23 (at a concentration equal to its EC50 for the receptor) to all wells except the blank.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL of Streptavidin-HRP (diluted in Assay Buffer) to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Development: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm immediately.
Protocol 2: Cell-Based STAT3 Phosphorylation Assay
This protocol describes a method to measure the inhibition of IL-23-induced STAT3 phosphorylation by this compound in a suitable cell line.
Materials:
-
IL-23 responsive cells (e.g., human Th17 cells or an engineered cell line)
-
Cell culture medium
-
Recombinant human IL-23
-
This compound standard
-
Fixation and permeabilization buffers
-
Anti-phospho-STAT3 (pY705) antibody conjugated to a fluorophore
-
Flow cytometer or high-content imager
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to rest.
-
Starvation (Optional): To reduce basal phosphorylation, cells can be serum-starved for 2-4 hours prior to treatment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the this compound dilutions to the cells and pre-incubate for 1 hour at 37°C.
-
-
Stimulation: Add recombinant human IL-23 to a final concentration known to induce a sub-maximal response (e.g., EC80) to all wells except the unstimulated control.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Fixation & Permeabilization:
-
Fix the cells by adding a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer (e.g., 90% methanol (B129727) or a detergent-based buffer).
-
-
Staining: Add the fluorescently-labeled anti-pSTAT3 antibody and incubate as per the manufacturer's recommendation.
-
Washing: Wash the cells to remove unbound antibody.
-
Analysis: Analyze the median fluorescence intensity (MFI) of pSTAT3 staining using a flow cytometer or quantify the nuclear translocation of pSTAT3 with a high-content imager.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues encountered during this compound assays.
References
- 1. raybiotech.com [raybiotech.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. This compound delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [prnewswire.com]
- 4. This compound results show significant skin clearance in patients with difficult-to-treat scalp and genital psoriasis | Johnson & Johnson [investor.jnj.com]
- 5. This compound results show potential to set a new standard of treatment in plaque psoriasis [prnewswire.com]
- 6. This compound results show 75% of adolescents with plaque psoriasis achieved completely clear skin and demonstrate favorable safety profile in a once daily pill [jnj.com]
- 7. This compound long-term results affirm promise of targeted oral peptide with high rates of durable skin clearance and favorable safety profile in difficult-to-treat scalp and genital psoriasis [jnj.com]
- 8. researchgate.net [researchgate.net]
- 9. Restricted [jnjmedicalconnect.com]
- 10. promega.com [promega.com]
- 11. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
Technical Support Center: Icotrokinra Administration & Efficacy
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the administration of Icotrokinra for enhanced efficacy in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, targeted oral peptide that selectively blocks the interleukin-23 (IL-23) receptor.[1][2][3][4] By binding to the IL-23 receptor, this compound inhibits the downstream signaling cascade that leads to the differentiation, proliferation, and activation of Th17 cells. These cells are a major source of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which are key drivers in the pathogenesis of several autoimmune and inflammatory diseases.[5][6]
Q2: How should I prepare an this compound formulation for in vivo oral administration in animal models?
A2: For preclinical oral administration, this compound can be formulated as a solution or suspension in purified water. It is recommended to prepare the formulation fresh on the day of dosing. The concentration should be calculated based on the desired dosage for the animal model (e.g., mg/kg) and the typical dosing volume for the species (e.g., 5-10 mL/kg for rats). Ensure the peptide is fully dissolved or forms a homogenous suspension by vortexing or stirring.
Q3: What is the stability of this compound in common experimental solutions?
A3: this compound has demonstrated high stability in various matrices. It is stable in plasma, gastrointestinal matrices, and hepatocytes across different species.[1][7][8] Specifically, in simulated gastric fluid and solutions containing gastrointestinal enzymes like chymotrypsin, pancreatin, pepsin, and trypsin, the mean half-life exceeded 24 hours.[7]
Q4: We are observing high variability in our in vivo animal study results after oral administration. What could be the cause and how can we mitigate this?
A4: High variability in in vivo studies with orally administered peptides is a known challenge.[9] Several factors can contribute to this:
-
Gastrointestinal Tract Physiology: Differences in gastric pH, enzymatic activity, and transit time between individual animals can affect drug absorption.
-
Food Effect: The presence or absence of food in the stomach can significantly impact the absorption of oral peptides.
-
Formulation Issues: Inconsistent formulation preparation can lead to variable dosing.
-
Animal Stress: Stress can alter gastrointestinal physiology.
To mitigate variability, consider the following:
-
Standardize Fasting Times: Implement a consistent fasting period for all animals before dosing.
-
Ensure Homogenous Formulation: Thoroughly mix the formulation before each administration to ensure a uniform suspension or solution.
-
Refine Gavage Technique: Ensure proper oral gavage technique to minimize stress and ensure accurate delivery to the stomach.
-
Increase Group Sizes: Larger animal groups can help to improve the statistical power of your study and account for individual variations.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue: Lower than expected potency (higher IC50) in an IL-23-induced STAT3 phosphorylation assay.
| Possible Cause | Troubleshooting Steps |
| Cell Health and Viability | - Confirm cell viability using a method like trypan blue exclusion. - Ensure cells are not passaged too many times and are in the logarithmic growth phase. |
| Reagent Quality | - Use fresh, high-quality recombinant human IL-23. - Verify the purity and integrity of your this compound stock solution. |
| Assay Conditions | - Optimize the concentration of IL-23 used for stimulation. - Perform a time-course experiment to determine the optimal pre-incubation time with this compound and stimulation time with IL-23. |
| Receptor Expression | - Verify the expression of the IL-23 receptor on your target cells using techniques like flow cytometry or qPCR. |
In Vivo Model Troubleshooting
Issue: Inconsistent or lack of efficacy in a TNBS-induced colitis model.
| Possible Cause | Troubleshooting Steps |
| Improper Colitis Induction | - Ensure the TNBS solution is prepared fresh and the ethanol (B145695) concentration is appropriate to break the mucosal barrier without causing excessive non-specific damage.[2][10] - Standardize the intrarectal instillation technique to ensure consistent delivery to the colon.[2][10] |
| High Animal Mortality | - The dose of TNBS may be too high. A dose of 50 mg/kg has been shown to be optimal for inducing colitis in rats with low mortality.[11] - Monitor animals closely for signs of severe distress and adhere to ethical guidelines. |
| Variability in Disease Severity | - Stratify animals based on baseline disease indicators (e.g., body weight) before starting treatment. - Include appropriate vehicle control groups for accurate comparison.[2] |
| Drug Administration Timing | - Initiate this compound treatment at a consistent time point relative to colitis induction across all groups. |
Data Summaries
Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Rat | 10 | 1.8 | 1.0 | 4.8 | 0.1 |
| 30 | 3.5 | 0.5 | 8.8 | 0.1 | |
| 100 | 13.9 | 1.0 | 46.1 | 0.1 | |
| Monkey | 2.5 | 11.0 | 1-2 | 41.7 | 0.27 |
| 7.5 | 27.8 | 1-2 | 114.6 | 0.25 | |
| 22.5 | 84.3 | 1-2 | 412.1 | 0.30 |
Data compiled from publicly available preclinical studies.
In Vitro Potency of this compound
| Assay | Cell Type | IC50 |
| IL-23-induced STAT3 Phosphorylation | Human PBMCs | 5.6 pM |
| IL-23-induced IFNγ Production | Human NK cells | 1.2 nM |
| IL-23-induced IL-17A Production | Human Whole Blood | 2.5 nM |
Data compiled from publicly available in vitro studies.
Experimental Protocols
IL-23-Induced STAT3 Phosphorylation Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting IL-23-mediated signaling.
Methodology:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Pre-incubation: Pre-incubate the PBMCs with the various concentrations of this compound for 1-2 hours at 37°C.
-
Stimulation: Add recombinant human IL-23 to the cells at a pre-determined optimal concentration and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Staining: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).
-
Data Acquisition: Analyze the levels of pSTAT3 using flow cytometry.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
TNBS-Induced Colitis Model in Rats
Objective: To evaluate the in vivo efficacy of this compound in a model of inflammatory bowel disease.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Colitis Induction: Anesthetize the rats and slowly instill a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol into the colon via a catheter inserted rectally.
-
Treatment: Begin oral administration of this compound (formulated in purified water) or vehicle control 24 hours after colitis induction and continue daily for the duration of the study.
-
Monitoring: Monitor animals daily for body weight, stool consistency, and signs of rectal bleeding.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect the colons. Measure colon length and weight, and collect tissue samples for histological analysis and cytokine measurements (e.g., TNF-α, IL-6).
Visualizations
Caption: this compound blocks the IL-23 signaling pathway.
Caption: Workflow for pSTAT3 inhibition assay.
References
- 1. Translational Pharmacokinetics of this compound, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 3. IL-23 signaling regulation of pro-inflammatory T-cell migration uncovered by phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound long-term results affirm promise of targeted oral peptide with high rates of durable skin clearance and favorable safety profile in difficult-to-treat scalp and genital psoriasis | INN [investingnews.com]
- 5. Frontiers | Obstacles, research progress, and prospects of oral delivery of bioactive peptides: a comprehensive review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Oral peptide delivery: challenges and the way ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Translational Pharmacokinetics of this compound, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral peptide delivery: Translational challenges due to physiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 11. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Icotrokinra vs. Deucravacitinib: A Comparative Guide for Plaque Psoriasis
An objective analysis of two novel oral therapies for moderate-to-severe plaque psoriasis, summarizing head-to-head clinical trial data, mechanisms of action, and experimental protocols for researchers and drug development professionals.
This guide provides a detailed comparison of Icotrokinra, a first-in-class investigational oral peptide targeting the IL-23 receptor, and Deucravacitinib, an approved oral TYK2 inhibitor. The focus of this comparison is on their efficacy and underlying mechanisms in the treatment of moderate-to-severe plaque psoriasis.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound and Deucravacitinib employ distinct mechanisms to modulate the immune response that drives psoriasis.
This compound is an oral peptide that selectively blocks the interleukin-23 (IL-23) receptor.[1][2][3][4][5][6][7][8] By binding to the IL-23 receptor, this compound inhibits IL-23-mediated signaling, which is a critical pathway in the pathogenesis of psoriasis.[9] This inhibition prevents the differentiation, proliferation, and activation of Th17 cells, a major source of pro-inflammatory cytokines like IL-17 that drive keratinocyte hyperproliferation and plaque formation.[9]
Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[10][11][12][13][14][15][16][17] Deucravacitinib binds to the regulatory domain of TYK2, rather than the active catalytic domain, which confers its high selectivity.[11][12][15] By inhibiting TYK2, Deucravacitinib disrupts the signaling of key cytokines implicated in psoriasis, including IL-23, IL-12, and Type I interferons.[10][12][14][16]
Comparative Efficacy: Head-to-Head Clinical Trial Data
The ICONIC-ADVANCE 1 & 2 Phase 3 clinical trials directly compared the efficacy of this compound to Deucravacitinib in adults with moderate-to-severe plaque psoriasis.[1][18][19][20]
Table 1: Key Efficacy Outcomes from Head-to-Head and Pivotal Trials
| Endpoint | This compound (ICONIC-ADVANCE) | Deucravacitinib (ICONIC-ADVANCE) | Deucravacitinib (POETYK PSO-1 & 2) | Placebo |
| IGA 0/1 at Week 16 | Superior to Deucravacitinib | - | 54% (PSO-1), 50% (PSO-2) | 8% (ICONIC-LEAD) |
| PASI 90 at Week 16 | Superior to Deucravacitinib | - | 36% (PSO-1), 35% (PSO-2) | 4% (ICONIC-LEAD) |
| IGA 0/1 at Week 24 | Superior to Deucravacitinib | - | - | - |
| PASI 90 at Week 24 | Superior to Deucravacitinib | - | - | - |
Note: Specific percentage improvements for this compound and Deucravacitinib in the ICONIC-ADVANCE trials were not publicly released at the time of this publication, but this compound demonstrated statistical superiority.[1][18][19][20] Deucravacitinib data from POETYK PSO trials are provided for context.
In the ICONIC-LEAD study, 65% of patients treated with this compound achieved an Investigator's Global Assessment (IGA) score of 0 or 1 (clear or almost clear skin) at week 16, compared to 8% for placebo.[3][19] Furthermore, 50% of patients on this compound achieved a Psoriasis Area and Severity Index (PASI) 90 response at week 16, versus 4% for placebo.[3][19] Efficacy continued to improve at week 24, with 74% achieving IGA 0/1 and 65% achieving PASI 90.[3]
For Deucravacitinib, the pivotal POETYK PSO-1 and PSO-2 trials demonstrated its superiority over placebo and apremilast (B1683926).[21] In these trials, a significantly higher proportion of patients receiving Deucravacitinib achieved PASI 75 and an sPGA score of 0/1 at week 16 compared to placebo.
Experimental Protocols: A Look at the Clinical Trial Designs
The efficacy data for both compounds are derived from robust, multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials.
ICONIC Clinical Development Program (this compound): The program includes several Phase 3 studies, such as ICONIC-LEAD, ICONIC-TOTAL, and ICONIC-ADVANCE 1 & 2.[22][23]
-
ICONIC-LEAD: This trial evaluated the efficacy and safety of this compound compared to placebo in participants aged 12 and older with moderate-to-severe plaque psoriasis.[22] The co-primary endpoints were the proportion of patients achieving PASI 90 and an IGA score of 0/1 with at least a 2-grade improvement at week 16.[22]
-
ICONIC-ADVANCE 1 & 2: These trials were designed to assess the efficacy and safety of this compound against both placebo and Deucravacitinib in adults with moderate-to-severe plaque psoriasis.[18][19] The co-primary endpoints were the percentage of participants achieving an IGA score of 0 or 1 and a PASI 90 response at week 16.[18]
POETYK PSO Clinical Trial Program (Deucravacitinib): This program includes the POETYK PSO-1 and POETYK PSO-2 trials, as well as a long-term extension study.[21][24][25]
-
POETYK PSO-1 & PSO-2: These global Phase 3 studies were designed to evaluate the efficacy and safety of Deucravacitinib (6 mg once daily) compared to both placebo and apremilast (30 mg twice daily) in patients with moderate-to-severe plaque psoriasis.[25][26] The co-primary endpoints were the percentage of patients achieving PASI 75 and an sPGA score of 0/1 at week 16 versus placebo.
Safety and Tolerability
In the ICONIC-LEAD study, the proportion of patients experiencing adverse events was similar between the this compound and placebo groups (49% in both), with no new safety signals identified for this compound.[3][19] The ICONIC-ADVANCE trials also reported similar adverse event rates between this compound and placebo.[18]
The safety profile of Deucravacitinib in the POETYK PSO trials was consistent with previously reported results. Long-term data of up to three years from the POETYK PSO long-term extension trial have not identified any new safety signals.[26]
Conclusion
This compound and Deucravacitinib represent significant advancements in the oral treatment of moderate-to-severe plaque psoriasis, each with a distinct and targeted mechanism of action. Head-to-head data from the ICONIC-ADVANCE trials indicate that this compound, an oral IL-23 receptor antagonist, demonstrates superior efficacy in skin clearance compared to the selective TYK2 inhibitor, Deucravacitinib, at both 16 and 24 weeks. Both treatments have shown favorable safety profiles in their respective clinical trial programs. The availability of these two novel oral agents with different mechanisms of action provides promising new therapeutic options for patients and clinicians in the management of plaque psoriasis.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. mdnewsline.com [mdnewsline.com]
- 3. This compound results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 4. accessnewswire.com [accessnewswire.com]
- 5. This compound results show potential to set a new standard of treatment in plaque psoriasis [innovativemedicine.jnj.com]
- 6. youtube.com [youtube.com]
- 7. This compound long-term results affirm promise of targeted oral peptide with high rates of durable skin clearance and favorable safety profile in difficult-to-treat scalp and genital psoriasis [prnewswire.com]
- 8. This compound long-term results affirm promise of targeted oral peptide with high rates of durable skin clearance and favorable safety profile in difficult-to-treat scalp and genital psoriasis | INN [investingnews.com]
- 9. Translational Pharmacokinetics of this compound, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 13. omnihealthpractice.com [omnihealthpractice.com]
- 14. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. condrug.com [condrug.com]
- 16. What is the mechanism of action of deucravacitinib? - Project LEAD [projectlead.dermsquared.com]
- 17. dovepress.com [dovepress.com]
- 18. hcplive.com [hcplive.com]
- 19. dermatologytimes.com [dermatologytimes.com]
- 20. This compound results show potential to set a new standard of treatment in plaque psoriasis [prnewswire.com]
- 21. ard.bmj.com [ard.bmj.com]
- 22. This compound results show significant skin clearance in patients with difficult-to-treat scalp and genital psoriasis [prnewswire.com]
- 23. This compound Clinical Study Results Demonstrate Its Potential to Shift Treatment Paradigm and Set a New Standard for Treatment in Plaque Psoriasis - BioSpace [biospace.com]
- 24. hcplive.com [hcplive.com]
- 25. Bristol Myers Squibb - New Five-Year Sotyktu (deucravacitinib) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 26. Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating Icotrokinra Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo target engagement for Icotrokinra, a novel oral peptide antagonist of the interleukin-23 receptor (IL-23R), with other therapeutic alternatives targeting the IL-23 signaling pathway. We will delve into the experimental data and methodologies used to validate the mechanism of action for this compound and its key comparators, the injectable biologic Ustekinumab and the oral small molecule Deucravacitinib (B606291).
The IL-23 Signaling Axis: A Key Inflammatory Pathway
The IL-23/Th17 signaling axis is a critical driver of inflammation in several autoimmune diseases, including psoriasis and inflammatory bowel disease[1][2]. Interleukin-23, a cytokine composed of a p19 and a p40 subunit, binds to its receptor complex (IL-23R and IL-12Rβ1) on the surface of immune cells like T-helper 17 (Th17) cells[1][3]. This binding event triggers the phosphorylation and activation of Janus kinases (JAKs), specifically TYK2 and JAK2, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 3 (STAT3) proteins[1][4]. Activated pSTAT3 dimerizes, translocates to the nucleus, and induces the transcription of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, perpetuating the inflammatory cascade.
This compound is a first-in-class oral peptide designed to selectively bind to and block the IL-23 receptor, thereby inhibiting this entire downstream signaling cascade[4][5][6][7][8][9][10][11].
Comparative Analysis of Target Engagement
Validating that a drug engages its intended target in vivo is a critical step in drug development. This is typically achieved through pharmacodynamic (PD) biomarker assays that measure the direct biochemical consequence of the drug-target interaction. For inhibitors of the IL-23 pathway, this involves measuring the levels of key downstream molecules.
| Therapeutic Agent | Target | Mechanism of Action | Key In Vivo Target Engagement Biomarkers |
| This compound | IL-23 Receptor (IL-23R) | A targeted oral peptide that selectively binds to and blocks the IL-23R, preventing IL-23-mediated signaling[4][5][12]. | Inhibition of IL-23-induced STAT3 phosphorylation (pSTAT3) in immune cells; reduction in serum levels of IL-17A, IL-19, and beta-defensin[4][13]. |
| Ustekinumab | IL-12 and IL-23 (p40 subunit) | A human monoclonal antibody that binds to the shared p40 subunit of IL-12 and IL-23, preventing them from binding to their surface receptors[4][5][14][15][16]. | Inhibition of IL-12-induced STAT4 phosphorylation and IL-23-induced STAT3 phosphorylation; reduction in serum IL-17A and IFNγ[4][17]. |
| Deucravacitinib | Tyrosine Kinase 2 (TYK2) | An oral, allosteric inhibitor of TYK2 that binds to its regulatory domain, locking the enzyme in an inactive state and blocking downstream signaling of IL-23, IL-12, and Type I IFNs[6][12][18][19]. | Inhibition of IL-12/IL-18-induced IFNγ production (ex vivo); dose-dependent inhibition of IFN-regulated gene expression and lymphocyte count decreases following in vivo IFNα-2a challenge. |
Experimental Methodologies for Validating Target Engagement
The validation of in vivo target engagement requires robust and sensitive assays. Below are protocols for key experiments used to assess the activity of IL-23 pathway inhibitors.
Phospho-STAT3 (pSTAT3) Flow Cytometry Assay
This assay directly measures the inhibition of the IL-23 signaling pathway in relevant immune cells.
-
Objective: To quantify the reduction in IL-23-induced STAT3 phosphorylation in peripheral blood mononuclear cells (PBMCs) following drug administration.
-
Methodology:
-
Collect whole blood samples from subjects at various time points pre- and post-dosing.
-
Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
Stimulate the isolated PBMCs with recombinant human IL-23 for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Immediately fix the cells (e.g., with paraformaldehyde) to preserve the phosphorylation state.
-
Permeabilize the cells (e.g., with ice-cold methanol) to allow intracellular antibody staining.
-
Stain the cells with fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3 for T-cells) and intracellular phosphorylated STAT3 (pSTAT3).
-
Analyze the samples using a flow cytometer to quantify the percentage of pSTAT3-positive cells within the target immune cell population.
-
-
Endpoint: A dose-dependent decrease in the percentage of pSTAT3-positive cells in the drug-treated groups compared to placebo, demonstrating target engagement.
Serum Cytokine and Biomarker Analysis
This method assesses the broader downstream effects of pathway inhibition on inflammatory mediators.
-
Objective: To measure changes in serum levels of IL-23/Th17 pathway-associated cytokines and biomarkers.
-
Methodology:
-
Collect serum samples from subjects at baseline and various time points during treatment.
-
Use multiplex immunoassays (e.g., Olink Proteomics, Luminex) or specific ELISAs to quantify the concentrations of key biomarkers.
-
Biomarkers of interest include IL-17A, IL-17C, IL-19, IL-20, and beta-defensin[20].
-
Analyze the data to compare the change from baseline in biomarker levels between the active treatment and placebo groups.
-
-
Endpoint: Significant, dose-dependent reductions in the levels of pro-inflammatory biomarkers in the serum of treated patients, indicating effective downstream pathway modulation[20].
Logical Framework: From Target Engagement to Clinical Efficacy
The validation of in vivo target engagement is foundational to establishing a drug's mechanism of action and predicting its clinical success. The logical relationship demonstrates that by successfully binding the target, the drug initiates a cascade of biological effects that ultimately lead to the desired therapeutic outcome.
References
- 1. irp.cdn-website.com [irp.cdn-website.com]
- 2. Biomarkers of Therapeutic Response in the IL-23 Pathway in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human interleukin-23 receptor antagonists derived from an albumin-binding domain scaffold inhibit IL-23-dependent ex vivo expansion of IL-17-producing T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ustekinumab - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of action of deucravacitinib? - Project LEAD [projectlead.dermsquared.com]
- 7. This compound results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 8. This compound long-term results affirm promise of targeted oral peptide with high rates of durable skin clearance and favorable safety profile in difficult-to-treat scalp and genital psoriasis [jnj.com]
- 9. This compound delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [prnewswire.com]
- 10. This compound results show significant skin clearance in patients with difficult-to-treat scalp and genital psoriasis [jnj.com]
- 11. This compound results show 75% of adolescents with plaque psoriasis achieved completely clear skin and demonstrate favorable safety profile in a once daily pill [jnj.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of action of Ustekinumab? [synapse.patsnap.com]
- 16. tandfonline.com [tandfonline.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 19. TYK2 inhibitor deucravacitinib shows impressive long-term response in psoriasis - Medical Conferences [conferences.medicom-publishers.com]
- 20. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial — Olink® [olink.com]
No Data Available on Icotrokinra Efficacy in Patient-Derived Xenografts
A comprehensive search for studies evaluating the efficacy of Icotrokinra in patient-derived xenograft (PDX) models has yielded no publicly available data. The current body of scientific literature and clinical trial information focuses exclusively on this compound's role in treating autoimmune and inflammatory diseases.
This compound is an investigational oral peptide that functions as a selective antagonist of the interleukin-23 (IL-23) receptor.[1][2] Its mechanism of action involves blocking the IL-23 signaling pathway, which is a key driver of inflammation in conditions such as plaque psoriasis and ulcerative colitis.[1][2][3] Clinical trials have demonstrated its efficacy in these areas, but its potential application in oncology, particularly through the use of PDX models, has not been reported.
Patient-derived xenografts are advanced preclinical models in cancer research where tissue from a patient's tumor is implanted into an immunodeficient mouse.[4][5][6] These models are valuable for studying tumor biology and evaluating the efficacy of anti-cancer therapeutics in a way that closely mirrors the patient's own tumor characteristics.[4][6][7]
Given the absence of data on this compound in PDX models, this guide will instead provide an overview of this compound's mechanism of action and available clinical data in its target indications, as well as a general description of PDX experimental methodology.
This compound: Mechanism of Action and Clinical Development
This compound is a first-in-class oral peptide that selectively targets and blocks the IL-23 receptor.[8][9][10] The IL-23 pathway is a critical component of the inflammatory cascade, particularly involving Th17 cells, which are significant producers of pro-inflammatory cytokines.[1][3] By inhibiting this pathway, this compound aims to reduce inflammation.
Clinical development of this compound has been focused on moderate-to-severe plaque psoriasis and ulcerative colitis.[1][8][11][12] Phase 3 clinical trials, such as the ICONIC series, have shown that this compound is superior to placebo and has demonstrated superiority to deucravacitinib (B606291) in achieving skin clearance in patients with plaque psoriasis.[2][8][13][14][15][16]
This compound Signaling Pathway Inhibition
The following diagram illustrates the IL-23 signaling pathway and the point of intervention by this compound.
Patient-Derived Xenograft (PDX) Models: A General Overview
PDX models are created by implanting fresh tumor tissue from a patient into immunodeficient mice.[4][6] These models are known to retain the histological and genetic characteristics of the original patient tumor, making them a highly relevant platform for preclinical drug evaluation.[4][6]
General Experimental Workflow for PDX Studies
The following diagram outlines a typical workflow for establishing and utilizing PDX models in preclinical research.
Conclusion
While this compound shows significant promise as an oral therapy for autoimmune diseases by targeting the IL-23 pathway, there is currently no evidence to support its evaluation or efficacy in patient-derived xenograft models, which are primarily utilized in cancer research. Researchers and drug development professionals interested in this compound should refer to the extensive clinical trial data available for its intended indications. For those focused on oncology and PDX models, the exploration of agents with mechanisms relevant to cancer biology would be more appropriate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. benchchem.com [benchchem.com]
- 4. Establishment and characterization of patient-derived xenografts as paraclinical models for head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Xenografts derived from patients with head and neck cancer recapitulate patient tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Xenografts derived from patients with head and neck cancer recapitulate patient tumour properties | Semantic Scholar [semanticscholar.org]
- 8. This compound results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 9. This compound long-term results affirm promise of targeted oral peptide with high rates of durable skin clearance and favorable safety profile in difficult-to-treat scalp and genital psoriasis | Johnson & Johnson [investor.jnj.com]
- 10. This compound long-term results affirm promise of targeted oral peptide with high rates of durable skin clearance and favorable safety profile in difficult-to-treat scalp and genital psoriasis [prnewswire.com]
- 11. This compound results show 75% of adolescents with plaque psoriasis achieved completely clear skin and demonstrate favorable safety profile in a once daily pill [prnewswire.com]
- 12. accessnewswire.com [accessnewswire.com]
- 13. Protagonist's this compound Shows Superior Psoriasis Results vs Deucravacitinib | PTGX Stock News [stocktitan.net]
- 14. J&J/Protagonist's this compound promising in phase 3 psoriasis trial [synapse.patsnap.com]
- 15. This compound delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results - BioSpace [biospace.com]
- 16. This compound shows superiority to deucravacitinib in first reported head-to-head trials reinforcing promise of investigational targeted oral peptide for treatment of plaque psoriasis [jnj.com]
Independent Verification of Icotrokinra's Mechanism: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Icotrokinra, a novel oral peptide targeting the IL-23 receptor, with other systemic treatments for moderate-to-severe plaque psoriasis. The information is based on publicly available clinical trial data and peer-reviewed publications. While much of the detailed data on this compound originates from studies sponsored by its developers, this guide aims to present a balanced overview to aid in research and drug development.
Mechanism of Action: this compound and Alternatives
This compound is a first-in-class oral peptide that selectively blocks the interleukin-23 (IL-23) receptor. This targeted approach aims to inhibit a key cytokine pathway implicated in the pathogenesis of psoriasis. For comparison, two other significant systemic treatments for psoriasis, Deucravacitinib (B606291) and Ustekinumab, utilize different mechanisms of action.
This compound: As an oral selective IL-23 receptor antagonist, this compound binds to the IL-23 receptor, preventing the downstream signaling of IL-23. This cytokine is crucial for the expansion and maintenance of Th17 cells, which produce pro-inflammatory cytokines like IL-17 and IL-22 that drive the hyperproliferation of keratinocytes and inflammation characteristic of psoriasis.
Deucravacitinib: This is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). TYK2 is an intracellular signaling molecule that mediates signals for key cytokines in psoriasis, including IL-23, IL-12, and Type 1 interferons. By binding to the regulatory domain of TYK2, deucravacitinib blocks the downstream signaling of these pro-inflammatory cytokines.
Ustekinumab: This is a human monoclonal antibody administered via injection. It targets the shared p40 subunit of both IL-12 and IL-23. By binding to this common subunit, ustekinumab effectively neutralizes the activity of both cytokines, thereby inhibiting the differentiation of Th1 and Th17 cells and reducing the inflammatory cascade in psoriasis.
Comparative Efficacy: Clinical Trial Data
The following tables summarize key efficacy data from Phase 3 clinical trials for this compound, Deucravacitinib, and Ustekinumab. The primary endpoints in these trials are typically the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear), and a 90% or 100% improvement in the Psoriasis Area and Severity Index (PASI).
Table 1: this compound Phase 3 Clinical Trial Data (ICONIC Program)
| Trial | Treatment Arm | IGA 0/1 | PASI 90 | PASI 100 |
| ICONIC-LEAD | This compound (Week 16) | 65%[1] | 50%[1] | - |
| Placebo (Week 16) | 8%[1] | 4%[1] | - | |
| This compound (Week 24) | 74%[1] | 65%[1] | 40% | |
| ICONIC-ADVANCE 1 & 2 | This compound | Superior to Deucravacitinib at Weeks 16 & 24 | Superior to Deucravacitinib at Weeks 16 & 24 | - |
| Deucravacitinib | - | - | - | |
| Placebo | - | - | - |
Table 2: Deucravacitinib Phase 3 Clinical Trial Data
| Trial | Treatment Arm | IGA 0/1 | PASI 90 |
| POETYK PSO-1 | Deucravacitinib (Week 16) | 54% | 36% |
| Placebo (Week 16) | 7% | 3% | |
| POETYK PSO-2 | Deucravacitinib (Week 16) | 49% | 32% |
| Placebo (Week 16) | 9% | 4% |
Table 3: Ustekinumab Phase 3 Clinical Trial Data
| Trial | Treatment Arm | PASI 75 | PASI 90 |
| ACCEPT | Ustekinumab 45mg/90mg (Week 12) | 67.7%/73.8% | - |
| Etanercept 50mg (Week 12) | 56.8% | - |
Experimental Protocols
Assessment of Psoriasis Severity:
-
Psoriasis Area and Severity Index (PASI): The PASI score is a widely used tool in clinical trials to measure the severity and extent of psoriasis. It assesses the redness, thickness, and scaling of psoriatic plaques, as well as the percentage of body surface area affected in four regions: head, trunk, upper extremities, and lower extremities. The final score ranges from 0 to 72, with higher scores indicating greater severity. A PASI 75, 90, or 100 response represents a 75%, 90%, or 100% reduction in the baseline PASI score, respectively. The assessment is performed by a trained clinician.
-
Investigator's Global Assessment (IGA): The IGA is a static, 5- or 6-point scale used by clinicians to provide an overall assessment of psoriasis severity at a specific time point. The scale typically ranges from 0 (clear) to 4 or 5 (severe). A successful outcome is usually defined as achieving a score of 0 or 1.
Biomarker Analysis:
In the clinical development of this compound, biomarker analyses were conducted to verify its mechanism of action. These analyses typically involve the following methodologies:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the levels of specific cytokines, such as IL-17A and IL-22, in serum samples from patients. A significant reduction in the levels of these pro-inflammatory cytokines following treatment would provide evidence of the drug's efficacy in modulating the IL-23/Th17 pathway.
-
Flow Cytometry: This method can be used to identify and quantify different immune cell populations, such as Th17 cells, in blood samples. A decrease in the frequency of these cells would support the mechanism of action of an IL-23 inhibitor.
-
Gene Expression Analysis (e.g., qPCR or RNA-Seq): Skin biopsy samples from psoriatic lesions can be analyzed to measure the expression levels of genes associated with inflammation and keratinocyte proliferation. A downregulation of these genes after treatment would indicate a therapeutic effect at the molecular level.
Visualizing the Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and its comparators.
Caption: this compound blocks the IL-23 receptor, inhibiting downstream signaling.
Caption: Deucravacitinib allosterically inhibits the TYK2 regulatory domain.
Caption: Ustekinumab binds to the p40 subunit of IL-12 and IL-23.
Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial investigating a new psoriasis treatment like this compound.
Caption: A simplified workflow for a psoriasis clinical trial.
References
Icotrokinra: A New Frontier in Oral Psoriasis Treatment - A Comparative Analysis
Newark, CA – Icotrokinra (JNJ-77242113), a first-in-class, orally administered, targeted peptide that selectively blocks the interleukin-23 (IL-23) receptor, is poised to redefine the treatment landscape for moderate-to-severe plaque psoriasis.[1][2] Developed through a collaboration between Protagonist Therapeutics and Johnson & Johnson, this novel therapeutic has demonstrated significant efficacy and a favorable safety profile in its extensive Phase 3 ICONIC clinical trial program.[1][3] This guide provides a comprehensive comparative analysis of this compound, its mechanism of action, and its performance relative to key therapeutic alternatives, supported by experimental data from clinical trials.
Mechanism of Action: Targeted Inhibition of the IL-23 Pathway
This compound is a macrocyclic peptide that binds to the IL-23 receptor with high affinity, exhibiting a dissociation constant (KD) of 7.1 pM.[4][5][6] This binding potently and selectively inhibits IL-23-mediated signaling.[4][5][7] The IL-23/T-helper 17 (Th17) cell axis is a critical driver of inflammation in psoriasis and other autoimmune diseases. By blocking the IL-23 receptor, this compound prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as IL-17 and IL-22, thereby mitigating the inflammatory response that causes psoriatic lesions.[8][9][10]
Unlike injectable biologics that also target the IL-23 pathway, this compound offers the convenience of oral administration.[6]
Comparative Clinical Efficacy
This compound has been rigorously evaluated in the ICONIC Phase 3 clinical trial program, which includes several studies assessing its efficacy and safety against both placebo and active comparators. The primary comparators for oral psoriasis treatment include deucravacitinib (B606291), a tyrosine kinase 2 (TYK2) inhibitor, and for injectable biologics, ustekinumab, which targets the IL-12 and IL-23 pathways.
This compound vs. Deucravacitinib
Head-to-head data from the ICONIC-ADVANCE 1 and 2 studies have demonstrated the superiority of this compound over deucravacitinib in treating moderate-to-severe plaque psoriasis.[11][12][13] this compound showed superior skin clearance at multiple timepoints with numerically lower adverse event rates.[12][13]
| Performance Metric | This compound | Deucravacitinib | Placebo | Study |
| PASI 90 at Week 16 | 49.6% | 36% / 27% (in separate Ph. 3 trials) | 4.4% | ICONIC-LEAD / POETYK PSO-1 & PSO-2 |
| IGA 0/1 at Week 16 | 64.7% | - | 8.3% | ICONIC-LEAD |
| PASI 90 at Week 24 | 64.9% | - | - | ICONIC-LEAD |
| IGA 0/1 at Week 24 | 74.1% | - | - | ICONIC-LEAD |
| Superiority Shown | Yes (vs. Deucravacitinib at Wk 16 & 24)[12][13] | - | - | ICONIC-ADVANCE 1 & 2[12][13] |
PASI 90: 90% improvement in Psoriasis Area and Severity Index; IGA 0/1: Investigator's Global Assessment score of clear or almost clear.
Long-Term Efficacy and Durability
The ICONIC-LEAD study also demonstrated sustained efficacy of this compound through 52 weeks. Among adult patients who were PASI 90 responders at week 24 and continued treatment, 84% maintained their PASI 90 response at week 52, compared to only 21% of those who were re-randomized to placebo.[12][13]
Pipeline Perspective: this compound and Oral Peptide Analogs
While there are no direct analogs of this compound (oral IL-23 receptor peptide antagonists) in late-stage development, Protagonist Therapeutics is leveraging its peptide engineering platform to develop other oral therapies for immune-mediated diseases. A notable example is PN-881, an oral peptide antagonist of IL-17.[8] Although it has a different target, PN-881 represents a similar therapeutic modality (oral peptide) for psoriasis, targeting a related inflammatory pathway.[8][12] This highlights a strategic focus on developing oral peptide-based therapies as alternatives to injectable biologics.
Experimental Protocols
The data presented for this compound is derived from the robust ICONIC Phase 3 clinical development program. Below is a generalized workflow for these trials.
Key Methodologies:
-
Study Design: The ICONIC studies are randomized, double-blind, placebo-controlled (and in some cases, active-comparator) trials.[1][3]
-
Patient Population: Participants are adults and adolescents (12 years and older) with moderate-to-severe plaque psoriasis.[1][3]
-
Primary Endpoints: The co-primary endpoints are typically the proportion of patients achieving a PASI 90 response and an IGA score of 0 (clear) or 1 (almost clear) at week 16.[3]
-
Secondary Endpoints: These include other PASI response rates (e.g., PASI 75, PASI 100), safety and tolerability assessments, and patient-reported outcomes.[11]
-
Safety Monitoring: Adverse events are monitored throughout the studies. The safety profile of this compound has been comparable to placebo in clinical trials.[3]
Conclusion
This compound represents a significant advancement in the oral treatment of psoriasis, offering a targeted mechanism of action with compelling clinical efficacy and a favorable safety profile. Head-to-head studies have demonstrated its superiority over existing oral therapies like deucravacitinib.[12][13] As the first oral peptide to selectively inhibit the IL-23 receptor, this compound has the potential to become a best-in-class oral agent for psoriasis and other IL-23-mediated diseases, providing a much-needed convenient and effective treatment option for patients.[3]
References
- 1. Janssen Announces Positive Topline Results for JNJ-2113 - a Novel, First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis [jnj.com]
- 2. researchgate.net [researchgate.net]
- 3. accessnewswire.com [accessnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. livderm.org [livderm.org]
- 9. Protagonist Therapeutics: Oral Psoriasis Drug Shows Durable Efficacy, $62 Target Reaffirmed - PRISM MarketView [prismmarketview.com]
- 10. IL-23 Blockade Goes Oral | RheumNow [rheumnow.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. drughunter.com [drughunter.com]
- 13. An Oral Interleukin-23-Receptor Antagonist Peptide for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Icotinib Response: A Comparative Guide
This guide provides a comprehensive comparison of Icotinib (B1223) with alternative therapies for non-small cell lung cancer (NSCLC), focusing on the biomarkers used to predict treatment response. It is intended for researchers, scientists, and drug development professionals, offering objective data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Icotinib (trade name Conmana) is a highly selective, first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI).[1] It is approved in China for the first-line monotherapy of patients with non-small-cell lung cancer who have somatic EGFR mutations.[1] Like other first-generation EGFR-TKIs, its efficacy is critically dependent on the presence of specific genetic markers in the patient's tumor.
Predictive Biomarkers for Icotinib Response
The primary biomarker for a positive response to Icotinib is the presence of activating mutations in the EGFR gene. These mutations lead to the constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival.[2][3] Icotinib functions by competitively binding to the ATP pocket of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[3][4]
Primary Predictive Biomarkers:
-
EGFR Exon 19 Deletions (19Del): These are one of the two most common types of activating EGFR mutations.[5] Patients with exon 19 deletions generally show a favorable response to Icotinib.[5]
-
EGFR Exon 21 L858R Mutation: This is the other major activating mutation.[5] While also a strong predictor of response, some studies suggest that the objective response rate (ORR) in patients with exon 19 deletions may be better than in those with the L858R mutation when treated with Icotinib.[5]
Biomarkers of Resistance:
-
EGFR T790M Mutation: This mutation, typically acquired after initial TKI therapy, is a common mechanism of resistance to first-generation EGFR-TKIs like Icotinib.[6]
-
KRAS Mutations: Mutations in the KRAS gene are generally associated with a lack of response to EGFR-TKI therapy.[7]
Performance Comparison with Alternative Therapies
The selection of therapy for NSCLC is heavily influenced by biomarker status. Icotinib's performance is best evaluated against other EGFR-TKIs and standard chemotherapy.
| Therapy Class | Drug(s) | Mechanism of Action | Key Predictive Biomarker(s) | Common Adverse Events |
| 1st Gen EGFR-TKI | Icotinib | Reversible EGFR-TKI | Activating EGFR mutations (Exon 19 Del, L858R) | Rash, Diarrhea[4] |
| 1st Gen EGFR-TKI | Gefitinib, Erlotinib (B232) | Reversible EGFR-TKI | Activating EGFR mutations (Exon 19 Del, L858R) | Rash, Diarrhea, Nausea, Vomiting, Fatigue[4] |
| 2nd Gen EGFR-TKI | Afatinib (B358) | Irreversible ErbB family blocker | Activating EGFR mutations (Exon 19 Del, L858R) | Diarrhea, Rash, Stomatitis[3] |
| 3rd Gen EGFR-TKI | Osimertinib | Irreversible EGFR-TKI, active against T790M | Activating EGFR mutations, EGFR T790M resistance mutation | Diarrhea, Rash, Dry Skin[8] |
| Chemotherapy | Docetaxel, Cisplatin/Pemetrexed | Cytotoxic; interferes with cell division | Generally for EGFR wild-type tumors | Leukopenia, Anemia, Elevated Transaminases[9] |
Supporting Experimental Data
Clinical trials have provided quantitative data on the efficacy of Icotinib compared to its alternatives.
Table 1: Comparison of Efficacy in First-Line Treatment of EGFR-Mutated NSCLC
| Treatment | Trial / Study | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) |
| Icotinib | CONVINCE | 11.2 months | 64.8% | - | - |
| Gefitinib | ICOGEN | 3.4 months | - | - | - |
| Icotinib | ICOGEN | 4.6 months | - | - | - |
| Erlotinib / Gefitinib | FLAURA (Comparator Arm) | 10.2 months | - | - | 31.8 months[8] |
| Osimertinib | FLAURA | 18.9 months | - | - | 38.6 months[8] |
Note: The ICOGEN trial compared Icotinib and Gefitinib as second- or third-line treatments. The FLAURA trial compared Osimertinib to first-generation TKIs (Erlotinib or Gefitinib).
A meta-analysis of 24 studies confirmed that NSCLC patients with EGFR mutations have significantly better objective response rates (ORR) and disease control rates (DCR) when treated with Icotinib compared to those with wild-type EGFR.[5]
Experimental Protocols for Biomarker Validation
Validating EGFR mutation status is crucial before initiating Icotinib therapy. This involves tumor sample acquisition, DNA extraction, and mutation detection.
1. Sample Acquisition and Preparation
-
Specimen: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is the standard.[10] Cytology samples or circulating tumor DNA (ctDNA) from plasma can be used if a tissue biopsy is not feasible.[1]
-
Tumor Content Assessment: A pathologist assesses the tumor cell content to ensure it is sufficient for analysis (e.g., >5% or >10% tumor cells).[11][12]
-
Macrodissection: To enrich the tumor sample, non-tumor tissue can be manually removed from the slide before DNA extraction.[1]
2. DNA Extraction
-
Genomic DNA is extracted from the prepared tumor sample using commercially available kits optimized for FFPE tissue or plasma. The quality and quantity of the extracted DNA are critical for successful mutation analysis.[1]
-
Quantification: DNA concentration can be measured using spectrophotometry or more accurately with quantitative PCR (qPCR), which only quantifies DNA fragments suitable for amplification.[1]
3. EGFR Mutation Detection Methods Several methods are used for EGFR mutation detection, each with varying sensitivity and specificity.
-
PCR-Based Methods (e.g., ARMS-PCR):
-
Principle: The Amplification Refractory Mutation System (ARMS) PCR uses allele-specific primers to selectively amplify mutant DNA sequences. Real-time PCR with fluorescent probes allows for the detection and quantification of these mutations.
-
Methodology:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, reaction buffer, and the specific primer/probe sets for the EGFR mutations of interest (e.g., Exon 19 deletions, L858R).[13]
-
Add 5-10 ng of the extracted tumor DNA to the reaction mix.[13]
-
Run the reaction on a real-time PCR instrument with a specific thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).[13]
-
Analyze the resulting amplification curves. An increase in fluorescence for a specific mutation assay indicates its presence.[13]
-
-
Advantages: High sensitivity (can detect mutant alleles at a frequency of ~1%), relatively fast, and cost-effective.
-
-
Sanger Sequencing:
-
Principle: This method determines the exact nucleotide sequence of a specific DNA region (e.g., EGFR exons 18-21). It is considered a "gold standard" for identifying both known and novel mutations.[7]
-
Methodology:
-
Amplify the target EGFR exons using standard PCR.
-
Purify the PCR products.
-
Perform a sequencing reaction using fluorescently labeled dideoxynucleotides.
-
Separate the resulting DNA fragments by size using capillary electrophoresis.
-
A detector reads the fluorescent signal from each fragment, generating a chromatogram that displays the DNA sequence.
-
-
Limitations: Lower sensitivity compared to PCR-based methods (requires ~10-20% mutant alleles in the sample for reliable detection).[7]
-
-
Droplet Digital PCR (ddPCR):
-
Principle: The sample is partitioned into thousands of nanoliter-sized droplets, and PCR amplification occurs in each individual droplet. This allows for absolute quantification of target DNA (both mutant and wild-type) without the need for a standard curve.[9]
-
Methodology:
-
Prepare a ddPCR reaction mix with the sample DNA, supermix, and specific primer/probe assays.
-
Generate droplets using a droplet generator.
-
Perform thermal cycling on the droplets in a 96-well plate.[14]
-
Read the fluorescence of each droplet in a droplet reader.[14]
-
The software calculates the concentration of mutant and wild-type DNA based on the number of positive and negative droplets.[14]
-
-
Advantages: Very high sensitivity (can detect allele frequencies as low as 0.01-0.1%), precise quantification, and ideal for liquid biopsy analysis where tumor DNA is scarce.[6][9]
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Icotinib.
Caption: Workflow for validating EGFR mutations as predictive biomarkers.
References
- 1. onco.md [onco.md]
- 2. Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non-small cell lung cancer in patients with common and rare EGFR gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical efficacy of icotinib in lung cancer patients with different EGFR mutation status: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of EGFR mutations in non-small cell lung cancer by droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Rare Mutations in EGFR-ARMS-PCR-Negative Lung Adenocarcinoma by Sanger Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 9. Mutation Detection Using Digital PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 10. EGFR Mutation Analysis by PCR [neogenomics.com]
- 11. Fully automated real-time PCR for EGFR testing in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. qiagen.com [qiagen.com]
- 14. bio-rad.com [bio-rad.com]
Safety Operating Guide
Navigating the Final Frontier: Proper Disposal Procedures for Icotrokinra, an Investigational Peptide Drug
For researchers, scientists, and drug development professionals, the responsible management of investigational products like Icotrokinra is paramount, extending beyond administration to encompass their proper disposal. While specific disposal guidelines for this compound are not yet publicly available due to its investigational status, established best practices for the disposal of investigational and peptide-based pharmaceuticals provide a robust framework for ensuring safety and regulatory compliance.
As an investigational oral peptide targeting the interleukin-23 (IL-23) receptor, this compound's journey from the lab to potential clinical use necessitates meticulous handling at every stage.[1] Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound and similar investigational compounds.
Core Principles for Investigational Drug Disposal
The disposal of any investigational drug must align with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste.[2][3][4] Research institutions and pharmaceutical companies must have clear protocols in place, often managed by their Environmental Health and Safety (EHS) department.
A primary step in the disposal process is to consult the clinical trial sponsor. Sponsors typically provide specific instructions on whether to return unused, expired, or partially used investigational products or to proceed with on-site destruction.[4][5][6]
Step-by-Step Disposal Protocol for this compound
In the absence of specific instructions from the manufacturer, the following procedural guidance, based on best practices for pharmaceutical waste, should be followed:
-
Consult the Sponsor and Institutional EHS: Before initiating any disposal procedures, contact the study sponsor for their specific requirements regarding this compound.[4][5] Concurrently, engage your institution's Environmental Health and Safety (EHS) office to ensure compliance with all institutional and regulatory standards.[2]
-
Waste Characterization: The EHS department will assist in determining if the this compound waste is considered hazardous.[2] This classification will dictate the appropriate disposal pathway.
-
Proper Segregation and Labeling: Pharmaceutical waste must be segregated at the point of generation to prevent cross-contamination and ensure correct disposal.[7] Use designated, color-coded containers for different waste streams.
| Waste Type | Recommended Container | Description |
| Non-Hazardous Pharmaceutical Waste | Blue Container | Includes unused or partially used medications that are not classified as hazardous under RCRA. |
| Hazardous Pharmaceutical Waste | Black Container | For pharmaceuticals that meet the EPA's criteria for hazardous waste (e.g., ignitable, corrosive, reactive, toxic).[8] |
| Sharps Waste | Red, Puncture-Proof Container | Needles, syringes, and other contaminated sharp objects. |
| Biohazardous Waste | Red Bag or Container | Materials contaminated with biological agents, such as blood or infectious materials. |
-
Secure Storage: Store all waste containers in a secure, designated area with limited access.[6][7] This area should be clearly marked, and if necessary, have appropriate ventilation and temperature controls.
-
Licensed Waste Disposal: The disposal of pharmaceutical waste, particularly hazardous materials, must be handled by a licensed and certified waste management vendor.[1][2] The most common and recommended method of destruction for pharmaceutical waste is incineration at a permitted facility.[1][8]
-
Documentation and Record-Keeping: Meticulous documentation is critical for regulatory compliance. All steps of the disposal process, from collection to final destruction, should be recorded. A "Certificate of Destruction" should be obtained from the waste management vendor and kept on file for a minimum of three years.[2][6]
Visualizing Key Processes
To further clarify the procedural and biological contexts of working with this compound, the following diagrams illustrate the recommended disposal workflow and the signaling pathway it targets.
Caption: Simplified IL-23 signaling pathway and the inhibitory action of this compound.
Caption: Decision workflow for the proper disposal of investigational drugs.
Environmental Considerations for Peptide Drugs
Peptide-based therapeutics like this compound are composed of amino acids and are generally expected to biodegrade.[9] However, the environmental fate of many synthetic peptides is not extensively studied. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water systems and soil. Incineration is considered the most effective method for the complete destruction of active pharmaceutical ingredients, preventing their release into the environment.[1]
By adhering to these established best practices, research professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound and other investigational products, thereby upholding the integrity of their research and safeguarding their communities.
References
- 1. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of IL‐23 receptor signaling in inflammation‐mediated erosive autoimmune arthritis and bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Interleukin 23 - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Navigating the Handling of Icotrokinra: A Guide to Laboratory Safety and Operations
For researchers, scientists, and drug development professionals, the introduction of a novel compound like Icotrokinra, an investigational targeted oral peptide, necessitates a thorough understanding of its handling and safety protocols. As a potent and selective interleukin-23 (IL-23) receptor antagonist, this compound is at the forefront of research into autoimmune and inflammatory diseases.[1][2][3][4][5] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
It is critical to note that, as an investigational drug, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following guidance is based on general best practices for handling potent pharmaceutical compounds and should be supplemented by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.
Essential Safety and Operational Protocols
Safe handling of this compound requires a multi-faceted approach, prioritizing engineering controls and supplementing them with appropriate personal protective equipment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Protection Category | Recommended PPE | Key Specifications & Procedures |
| Eye/Face Protection | Safety Goggles or a Face Shield | Goggles are mandatory for all procedures. A face shield should be worn over safety glasses if there is a significant risk of splashes. |
| Skin Protection | Disposable, Low-Permeability Gown | Gowns must be solid-front with long sleeves and tight-fitting cuffs to minimize skin exposure. |
| Double Gloves | Two pairs of powder-free nitrile gloves are required. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Outer gloves should be changed immediately upon contamination. | |
| Respiratory Protection | N95 Respirator or higher | A NIOSH-approved respirator is recommended, especially when handling the powdered form of the compound outside of a containment device such as a fume hood or isolator. Fit-testing and a medical evaluation are necessary before use. |
Emergency Procedures
In the absence of a specific SDS, general emergency procedures for potent compounds should be followed.
| Emergency Scenario | Procedural Steps |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the area and restrict access. 2. Wear appropriate PPE, including respiratory protection. 3. For small spills, gently cover with an absorbent material, and then collect into a sealed, labeled container for hazardous waste. 4. For large spills, contact your institution's EHS department immediately. |
Disposal Plan
All waste generated from the handling of this compound must be treated as pharmaceutical waste and disposed of in accordance with institutional and regulatory guidelines.
-
Solid Waste: All contaminated solid materials, including PPE (gloves, gowns, shoe covers), weigh papers, and consumables, must be placed in a clearly labeled, sealed container designated for pharmaceutical waste.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Prohibition: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Experimental Workflow and Mechanism of Action
A systematic approach is crucial for the safe and effective handling of this compound during experimentation.
Caption: A standardized workflow for handling this compound in a laboratory setting.
Mechanism of Action: IL-23 Signaling Pathway
This compound is a first-in-class oral peptide that selectively binds to and blocks the IL-23 receptor.[1][2][3][4][5][6] This action inhibits IL-23-mediated signaling, which is a key driver of the inflammatory cascade in various autoimmune diseases.[1][4] Specifically, this compound has been shown to inhibit the phosphorylation of STAT3, a critical step in the downstream signaling of the IL-23 pathway.[1]
Caption: The signaling pathway of IL-23 and the inhibitory action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dermatologyinsights.substack.com [dermatologyinsights.substack.com]
- 3. mdnewsline.com [mdnewsline.com]
- 4. accessnewswire.com [accessnewswire.com]
- 5. This compound results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
- 6. This compound delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
